1,1-Dibenzyl-thiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dibenzylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFCIWCWYTUZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393233 | |
| Record name | 1,1-Dibenzyl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-34-3 | |
| Record name | 1,1-Dibenzyl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dibenzylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The unique structural motif of thiourea, featuring a thione group flanked by two amino groups, allows for a multitude of substitutions, giving rise to a vast chemical space for drug discovery and development. This guide focuses on the physicochemical properties of a specific unsymmetrically disubstituted thiourea, 1,1-Dibenzylthiourea .
Understanding the physicochemical properties of a compound is paramount in the early stages of drug development. These properties, such as solubility, melting point, and spectral characteristics, are critical determinants of a compound's suitability for further investigation, influencing its formulation, bioavailability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1-Dibenzylthiourea, along with detailed experimental protocols for their determination.
Chemical Identity and Structure
1,1-Dibenzylthiourea is an organic compound with the molecular formula C₁₅H₁₆N₂S. It is an isomer of the more commonly cited N,N'-dibenzylthiourea (1,3-dibenzylthiourea). The distinction lies in the substitution pattern on the nitrogen atoms of the thiourea core. In 1,1-Dibenzylthiourea, both benzyl groups are attached to the same nitrogen atom.
Molecular Structure:
Figure 1: Chemical structure of 1,1-Dibenzylthiourea.
Table 1: Chemical Identifiers for 1,1-Dibenzylthiourea
| Identifier | Value | Source |
| CAS Number | 40398-34-3 | [2][3][4] |
| Molecular Formula | C₁₅H₁₆N₂S | [3][4] |
| Molecular Weight | 256.37 g/mol | [3][4] |
| IUPAC Name | 1,1-dibenzylthiourea |
It is crucial to distinguish 1,1-Dibenzylthiourea (CAS: 40398-34-3) from its isomer, N,N'-dibenzylthiourea (CAS: 1424-14-2).[5][6][7][8]
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 1,1-Dibenzylthiourea.
Table 2: Physicochemical Properties of 1,1-Dibenzylthiourea
| Property | Value | Notes | Source |
| Melting Point | 137-138 °C | Experimental data. | [3] |
| Boiling Point | 421.8 ± 48.0 °C | Predicted. | [3] |
| Density | 1.190 ± 0.06 g/cm³ | Predicted. | [3] |
| pKa | 15.32 ± 0.29 | Predicted. | [3] |
| Solubility | Insoluble in water; Soluble in polar organic solvents. | Predicted based on general principles and data for related compounds.[1][2][9][10][11] |
Synthesis of 1,1-Dibenzylthiourea
The synthesis of 1,1-disubstituted thioureas can be achieved through several methods. A common and effective approach involves the reaction of a secondary amine with a thiocarbonyl transfer reagent. For the synthesis of 1,1-Dibenzylthiourea, dibenzylamine serves as the secondary amine precursor.
Synthetic Workflow:
Figure 2: A plausible synthetic route for 1,1-Dibenzylthiourea.
Experimental Protocol: Synthesis of 1,1-Dibenzylthiourea
This protocol is a general procedure adapted for the synthesis of 1,1-disubstituted thioureas.[12][13][14][15][16][17][18][19][20][21][22][23][24][25]
-
Step 1: Formation of Dibenzylthiocarbamoyl Chloride.
-
In a well-ventilated fume hood, dissolve dibenzylamine (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude dibenzylthiocarbamoyl chloride. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
-
Step 2: Ammonolysis to form 1,1-Dibenzylthiourea.
-
Dissolve the crude dibenzylthiocarbamoyl chloride in a suitable solvent like acetone or ethanol.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with stirring.
-
A precipitate of 1,1-Dibenzylthiourea should form.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,1-Dibenzylthiourea.
-
Physicochemical Characterization: Experimental Protocols
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.
Workflow for Melting Point Determination:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. 1,1-二苄基硫脲 | 40398-34-3 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. Thiourea, N,N’-bis(phenylmethyl)- | SIELC Technologies [sielc.com]
- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 25. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1-Dibenzyl-thiourea
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,1-dibenzyl-thiourea. In the absence of a definitive crystal structure for the parent compound, this guide leverages high-resolution single-crystal X-ray diffraction data from the closely related derivatives, 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea, to provide a detailed examination of the core molecular framework. Key structural parameters, including bond lengths, bond angles, and torsional angles, are meticulously tabulated and discussed. The guide elucidates the conformational intricacies of the N,N-dibenzylamino group and the thiourea backbone, offering insights into the steric and electronic factors governing its three-dimensional arrangement. Furthermore, detailed experimental protocols for the synthesis of N,N-disubstituted-N'-benzoylthioureas and for single-crystal X-ray diffraction analysis are presented, providing researchers with practical methodologies for the study of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged with thiourea derivatives.
Introduction: The Significance of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of applications, ranging from organocatalysis to medicinal chemistry.[1] Their utility is intrinsically linked to their unique structural features, particularly the ability of the thiourea moiety to engage in hydrogen bonding and coordinate with metal ions. The N,N-disubstituted thioureas, such as this compound, are of particular interest due to the conformational flexibility introduced by the substituents on the nitrogen atoms. Understanding the three-dimensional structure and conformational dynamics of these molecules is paramount for the rational design of novel therapeutic agents and functional materials. This guide focuses on elucidating the molecular architecture of this compound, providing a foundational understanding for future research and development endeavors.
Molecular Structure and Conformation
As a definitive crystal structure for this compound is not publicly available, this section will detail the molecular geometry and conformational properties based on the high-resolution single-crystal X-ray diffraction data of two closely related derivatives: 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1) [2] and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea (2) [3]. The core this compound fragment in these molecules provides a robust model for understanding the structural characteristics of the parent compound.
The Thiourea Core: A Planar Framework
The central thiourea moiety (S-C-N2) in both derivatives exhibits a nearly planar geometry, a characteristic feature of thiourea compounds. This planarity arises from the delocalization of the nitrogen lone pairs into the C=S π-system, resulting in partial double bond character for the C-N bonds. The sum of the angles around the central carbon atom is approximately 360°, consistent with sp² hybridization.
Bond Lengths and Angles: Insights from X-ray Crystallography
The precise bond lengths and angles within the this compound fragment of derivatives 1 and 2 are summarized in Table 1. The C=S bond lengths are typical for thiourea derivatives. The C-N bonds to the dibenzyl-substituted nitrogen (N2) are slightly longer than the C-N bond to the acylated nitrogen (N1), which can be attributed to the electronic effects of the benzoyl group.
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound Derivatives.
| Parameter | 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1)[2] | 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea (2)[3] |
| Bond Lengths (Å) | ||
| S1-C8 | 1.668(3) | 1.673(2) |
| N1-C8 | 1.393(3) | 1.390(3) |
| N2-C8 | 1.352(3) | 1.353(3) |
| N2-C9 | 1.480(3) | 1.478(3) |
| N2-C16 | 1.481(3) | 1.482(3) |
| Bond Angles (°) | ||
| N1-C8-N2 | 117.1(2) | 117.2(2) |
| N1-C8-S1 | 118.8(2) | 118.9(2) |
| N2-C8-S1 | 124.1(2) | 123.9(2) |
| C8-N2-C9 | 120.3(2) | 120.5(2) |
| C8-N2-C16 | 119.8(2) | 119.6(2) |
| C9-N2-C16 | 119.8(2) | 119.9(2) |
Atom numbering is based on the crystallographic information files for the respective compounds.
Conformation of the Dibenzyl Groups
The orientation of the two benzyl groups attached to the N2 nitrogen atom is a critical determinant of the overall molecular shape. In both crystal structures, the nitrogen atom N2 exhibits a trigonal planar geometry, and the two benzyl groups are disposed in a propeller-like arrangement. The conformation of these groups is dictated by a balance of steric hindrance and electronic interactions.
The rotational freedom around the N2-C9 and N2-C16 bonds is described by the torsion angles. In the solid state, the benzyl groups adopt a conformation that minimizes steric clash between them and with the rest of the molecule. The dihedral angle between the two phenyl rings of the dibenzylamino group is 20.54(13)° in compound 1 and 22.4(4)° in compound 2 .[2][3]
The overall conformation of the 1,1-dibenzylamino group relative to the thiourea plane is crucial. In the benzoyl derivatives, the dibenzylamine group adopts a cis conformation with respect to the sulfur atom across the N2-C8 bond.[3] It is highly probable that the parent this compound would also favor a similar conformation to alleviate steric hindrance.
Figure 1: Molecular structure of this compound.
Experimental Methodologies
Synthesis of N,N-Disubstituted-N'-Benzoylthioureas
The synthesis of the reference compounds, 1,1-dibenzyl-3-(aroyl)thioureas, provides a reliable template for accessing this class of molecules. The general procedure involves the reaction of an aroyl isothiocyanate with a secondary amine.[4]
Protocol 3.1.1: General Synthesis of 1,1-Dibenzyl-3-(aroyl)thiourea
-
Preparation of Aroyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 eq) in dry acetone, add the desired aroyl chloride (1.0 eq) dropwise with stirring. The reaction mixture is typically refluxed for a short period (e.g., 30 minutes) to ensure the formation of the aroyl isothiocyanate intermediate.
-
Reaction with Dibenzylamine: After cooling the reaction mixture, a solution of dibenzylamine (1.0 eq) in the same solvent is added dropwise. The reaction is often exothermic.
-
Reaction Completion and Isolation: The mixture is stirred, often with heating, for a specified time to ensure complete reaction. The product is typically isolated by pouring the reaction mixture into cold water, which precipitates the solid thiourea derivative.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture.[4]
Figure 2: Synthesis workflow for 1,1-dibenzyl-3-(aroyl)thiourea.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. The experimental details provided for the analysis of derivatives 1 and 2 serve as an excellent procedural guide.[2][3]
Protocol 3.2.1: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol).[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector). The crystal is maintained at a constant temperature (e.g., 298 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to correct for various experimental factors (e.g., absorption) and to integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate molecular structure.
Figure 3: Workflow for single-crystal X-ray diffraction.
Spectroscopic Characterization
While a detailed spectroscopic analysis of this compound is not available in the literature, the general features of N,N-disubstituted thioureas can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH₂) as a singlet or a pair of doublets if rotation is restricted, and multiplets for the aromatic protons of the benzyl groups. The N-H protons of the thiourea moiety would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Resonances for the benzylic and aromatic carbons would also be present.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be dominated by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the range of 3100-3400 cm⁻¹.
-
Conclusion
This technical guide has provided a detailed analysis of the molecular structure and conformation of this compound, primarily through the lens of high-resolution crystallographic data from its N-benzoyl derivatives. The thiourea core is established as a planar unit, with the dibenzyl groups adopting a propeller-like conformation to minimize steric interactions. The presented experimental protocols for synthesis and structural analysis offer a practical framework for researchers working with this class of compounds. The structural insights and methodologies detailed herein are intended to facilitate the future design and development of novel thiourea-based molecules for a variety of scientific applications.
References
Spectroscopic Analysis of 1,1-Dibenzyl-thiourea: Data Currently Unavailable
A comprehensive search for experimentally-derived spectroscopic data (NMR, IR, MS) for 1,1-Dibenzyl-thiourea has yielded no specific, verifiable datasets at this time. While extensive databases and literature were consulted for information on this compound, the required ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, along with their corresponding acquisition protocols, could not be located.
The user's request for an in-depth technical guide on the spectroscopic data of this compound cannot be fulfilled without access to this foundational experimental information. A technical guide or whitepaper of this nature requires citable, authoritative data to ensure scientific integrity and trustworthiness. Generating a report based on hypothetical or predicted data would not meet the core requirements of accuracy and authoritative grounding.
Searches for "this compound" often returned results for related but structurally distinct compounds, such as:
-
1,3-Dibenzylthiourea: A symmetrically substituted isomer.
-
1,1-Diphenylthiourea: A related compound lacking the methylene (CH₂) linker of the benzyl group.
-
N,N-Dibenzylhydroxylamine: A different class of compound entirely.
The structural differences between these compounds and the target molecule, this compound, are significant and would result in markedly different spectroscopic signatures. Therefore, data from these related molecules cannot be used as a substitute.
We recommend that researchers seeking this information consider synthesizing the compound and performing the necessary spectroscopic analyses (NMR, IR, and MS) to generate a reference dataset. Such work would be a valuable contribution to the chemical science community.
Solubility and Stability of 1,1-Dibenzyl-thiourea: A Methodological Framework for Preclinical Characterization
An In-depth Technical Guide
Abstract
1,1-Dibenzyl-thiourea is a member of the thiourea class of compounds, which are recognized for their versatile roles in coordination chemistry, organic synthesis, and as scaffolds in medicinal chemistry.[1] For any compound to advance in research and development, particularly in drug discovery, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine the solubility and assess the chemical stability of this compound in common laboratory and pharmaceutical solvents. Rather than a simple data sheet, this document serves as a practical whitepaper, detailing the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: The Physicochemical Challenge
This compound possesses a distinct chemical architecture: a polar thiourea core ((R₂N)₂C=S) flanked by two nonpolar, bulky benzyl groups. This amphipathic nature predicts a challenging solubility profile, with expected poor aqueous solubility but potentially favorable solubility in organic solvents. Such properties are critical, as they dictate the compound's behavior in both biological systems and formulation processes.
The stability of the thiourea functional group itself can be a point of concern. Thioureas can be susceptible to hydrolysis under harsh pH conditions or oxidation, leading to the formation of urea derivatives or other degradation products. Therefore, a systematic evaluation under stressed conditions is essential to identify potential liabilities early in the development lifecycle. This guide outlines the gold-standard experimental workflows required to generate this critical data package.
Solubility Determination: A Quantitative Approach
The equilibrium solubility of a compound is a fundamental parameter. For preclinical assessment, its determination in a range of solvents provides a roadmap for everything from initial biological screening to final dosage form development. We will detail the most widely accepted and robust method: the shake-flask technique, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Theoretical Underpinning & Solvent Selection
The principle "like dissolves like" is a useful heuristic. Given this compound's structure, we anticipate higher solubility in solvents that can interact favorably with both its aromatic rings and its polar thiourea group. The selection of solvents should span a range of polarities and protic/aprotic characteristics to build a comprehensive profile.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
|---|---|---|
| Aqueous Buffers | pH 4.5 Acetate, pH 7.4 Phosphate | Simulates physiological conditions (stomach, blood). |
| Polar Protic | Methanol, Ethanol | Common solvents in synthesis and formulation; capable of hydrogen bonding.[2][3] |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | High solubilizing power, frequently used for stock solutions in biological assays. |
| Nonpolar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Representative of extraction and purification solvents.[2] |
Experimental Workflow: Solubility Determination
The following diagram and protocol outline a robust workflow for determining equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Measurement.
Detailed Experimental Protocols
Protocol 1: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add 1 mL of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and let it stand for at least 1 hour to allow the excess solid to sediment. Forcing separation via centrifugation (e.g., 10,000 rpm for 10 minutes) is highly recommended for accuracy.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any remaining particulates. This step is crucial to prevent artificially high results.
-
Dilution & Analysis: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze using the HPLC method described below.
Protocol 2: HPLC Quantification Method
A robust reverse-phase HPLC method is ideal for quantifying this compound due to its aromatic rings, which provide strong UV absorbance.
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water. Rationale: The high organic content is necessary to ensure the hydrophobic compound elutes with a reasonable retention time and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~245 nm. Rationale: This wavelength typically captures the π-π transitions of the benzyl groups, providing high sensitivity.*
-
Calibration: Prepare a stock solution of this compound in Acetonitrile. Perform serial dilutions to create a 5-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) to verify the linearity of the detector response.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH) to identify likely degradation pathways and develop a stability-indicating analytical method.[4]
Hypothesized Degradation Pathways
Based on the thiourea structure, two primary degradation pathways are plausible:
-
Hydrolysis: Under strongly acidic or basic conditions, the C=S bond can be hydrolyzed to a C=O bond, converting the thiourea to 1,1-Dibenzyl-urea.
-
Oxidation: Oxidizing agents can attack the sulfur atom, potentially leading to various sulfur-containing species.
Caption: Potential Degradation Pathways for this compound.
Protocol 3: Forced Degradation Stress Testing
This protocol aims for a target degradation of 5-20% to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal Stress: Store the stock solution as is.
-
Control: Mix 1 mL of stock with 1 mL of water.
-
-
Incubation: Place all solutions in a water bath at 60 °C. Store the control sample at 4 °C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples immediately with mobile phase to halt the reaction and prepare for analysis.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This is often the same method used for quantification, but it must be proven to separate the parent peak from all degradation product peaks.
Data Presentation: Summarizing Stability
The results should be tabulated to provide a clear overview of the compound's liabilities.
Table 2: Example Forced Degradation Summary
| Stress Condition | Time (hours) | % Parent Remaining | No. of Degradants |
|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | 95.2% | 1 |
| 0.1 M NaOH, 60°C | 24 | 88.7% | 2 |
| 3% H₂O₂, 60°C | 24 | 91.5% | 1 |
| Water, 60°C | 24 | 99.8% | 0 |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its meaningful application in research and drug development. The shake-flask solubility method provides definitive data on its behavior in various media, while forced degradation studies proactively identify its chemical liabilities. By employing the robust, detailed protocols within this guide, researchers can generate a high-quality, reliable physicochemical data package. This information is foundational for designing relevant biological assays, developing viable formulations, and ultimately, making informed decisions on the progression of this compound as a candidate molecule.
References
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1,1-Dibenzyl-thiourea for Research and Development
Introduction
1,1-Dibenzyl-thiourea is a member of the thiourea class of organosulfur compounds, which are widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. While specific toxicological data for the 1,1-dibenzyl isomer is not extensively documented in readily available safety literature, the known hazards of closely related isomers, such as 1,3-Dibenzylthiourea, and the general toxicological profile of thiourea compounds, necessitate a highly cautious and well-informed approach to its handling. This guide provides a comprehensive overview of the potential hazards, requisite safety protocols, and emergency procedures to ensure the protection of researchers, scientists, and drug development professionals.
A Note on Isomeric Hazard Assessment: Specific safety data for this compound is limited. Therefore, this guide adopts a conservative safety-first principle, extrapolating from the available data for the closely related and more extensively studied isomer, 1,3-Dibenzylthiourea (N,N'-Dibenzylthiourea) . It is imperative to treat this compound as having a hazard profile at least as severe as its 1,3-isomer until specific data becomes available.
Hazard Identification and GHS Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the closely related isomer 1,3-Dibenzylthiourea is classified with significant acute and chronic hazards. Researchers must assume a similar profile for this compound.
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H318: Causes serious eye damage.
-
H400: Very toxic to aquatic life.
Precautionary Statements: A comprehensive list of precautionary statements is essential for safe handling.
-
Prevention: P264, P270, P273, P280
-
Response: P301+P310, P305+P351+P338, P310, P391
-
Storage: P405 (Store locked up)
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)
Hazard Summary Table
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
|
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
|
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
|
Toxicological Profile: Understanding the Risks
The primary routes of exposure are ingestion, skin contact, and eye contact. The toxicological profile, inferred from related compounds, indicates significant health risks.
-
Acute Oral Toxicity: Classified as "Toxic if swallowed," indicating that small quantities ingested can cause serious harm or be fatal. All measures must be taken to prevent ingestion, including prohibiting eating, drinking, or smoking in laboratory areas.
-
Serious Eye Damage: The compound is expected to cause serious, potentially irreversible damage upon contact with the eyes. This necessitates stringent eye protection protocols.
-
Skin Sensitization: While not definitively classified for the 1,1-isomer, other thiourea derivatives are known to be skin sensitizers. An allergic reaction may develop after repeated contact, where even low future exposures can cause itching and a skin rash.
-
Carcinogenicity and Reproductive Toxicity: The parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child. While no specific data exists for this compound, this potential must be considered, and exposure should be minimized.
-
Environmental Hazards: The compound is classified as very toxic to aquatic life. Release into the environment, drains, or water systems must be strictly avoided.
Exposure Control & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating risks, prioritizing engineering and administrative controls over sole reliance on PPE.
The Emergence of N,N-Dibenzylthiourea in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the thiourea moiety stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 1,1-Dibenzylthiourea , also known by its IUPAC name N,N-Dibenzylthiourea . We will delve into its fundamental chemical identity, synthesis, and the vast therapeutic potential it inherits from the broader family of thiourea derivatives, which are actively being investigated for their anticancer, antimicrobial, and antiviral properties.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound in their own research endeavors.
Core Identity: CAS Number and IUPAC Nomenclature
A precise understanding of a compound's identity is the bedrock of scientific inquiry. For 1,1-Dibenzyl-thiourea, the key identifiers are as follows:
| Identifier | Value | Source |
| Chemical Name | This compound | [4] |
| IUPAC Name | N,N-Dibenzylthiourea | - |
| CAS Number | 40398-34-3 | [4] |
| Molecular Formula | C₁₅H₁₆N₂S | [4] |
| Molecular Weight | 256.37 g/mol | [4] |
It is crucial to distinguish the 1,1-isomer (N,N-dibenzylthiourea) from its symmetrical counterpart, 1,3-dibenzylthiourea (CAS 1424-14-2), where the benzyl groups are attached to different nitrogen atoms.[5][6] The distinct substitution pattern in the 1,1-isomer significantly influences its steric and electronic properties, which in turn can dictate its biological activity and potential as a therapeutic agent.
Synthesis of N,N-Dibenzylthiourea: A Step-by-Step Protocol
The synthesis of N,N-disubstituted thioureas can be achieved through several established routes.[7] A common and effective method involves the reaction of a secondary amine with an isothiocyanate precursor. The following protocol outlines a robust procedure for the laboratory-scale synthesis of N,N-Dibenzylthiourea.
Principle of Synthesis
The synthesis proceeds via a nucleophilic addition mechanism. Dibenzylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of an in-situ generated isothiocyanate or a related thiocarbonyl transfer reagent. This reaction forms the stable N,N-dibenzylthiourea product.
Experimental Protocol
Materials and Reagents:
-
Dibenzylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Thiocarbonyl Source: Add a solution of carbon disulfide (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the dibenzylamine starting material.
-
Work-up: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N,N-dibenzylthiourea.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Diagram: Synthesis of N,N-Dibenzylthiourea
Caption: Workflow for the synthesis of N,N-Dibenzylthiourea.
Therapeutic Potential and Mechanistic Insights
While specific studies on N,N-dibenzylthiourea are emerging, the broader class of thiourea derivatives has been extensively investigated for a variety of therapeutic applications.[2] These compounds are known to interact with biological systems through various mechanisms, making them attractive candidates for drug development.
Anticancer Activity
Thiourea derivatives have shown significant promise as anticancer agents.[3] Their mechanisms of action are diverse and can involve:
-
Enzyme Inhibition: Many thiourea-containing compounds act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as urease and tyrosine kinases.[8][9]
-
Induction of Apoptosis: Studies have shown that some thiourea derivatives can trigger programmed cell death (apoptosis) in cancer cells by activating key molecular pathways, including the activation of caspases 3/7.
-
Disruption of Signaling Pathways: They can interfere with critical signaling pathways involved in cancer progression, such as decreasing the activation of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) and reducing the secretion of VEGF (Vascular Endothelial Growth Factor).
Antimicrobial and Antiviral Properties
The thiourea scaffold is also a key component in many compounds with demonstrated antimicrobial and antiviral activities.[10] The presence of both sulfur and nitrogen atoms allows for a multitude of bonding possibilities, enabling these molecules to interact with and inhibit essential microbial enzymes or viral proteins.[10][11] For instance, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase of influenza viruses.[3]
Conceptual Signaling Pathway
The diagram below illustrates a conceptual signaling pathway that could be targeted by N,N-dibenzylthiourea, based on the known mechanisms of related thiourea derivatives in an anticancer context.
Caption: Potential inhibitory mechanisms of N,N-Dibenzylthiourea.
Conclusion and Future Directions
N,N-Dibenzylthiourea, as a representative of the N,N-disubstituted thiourea class, holds considerable potential for exploration in drug discovery. Its synthesis is achievable through established chemical routes, and its structural framework suggests a high likelihood of biological activity. Future research should focus on the specific evaluation of N,N-dibenzylthiourea in various biological assays to elucidate its precise mechanism of action and to identify potential therapeutic targets. The structural versatility of the thiourea scaffold allows for further chemical modification, opening avenues for the development of more potent and selective drug candidates. As our understanding of the molecular targets of thiourea derivatives deepens, so too will our ability to rationally design novel therapeutics based on scaffolds like N,N-dibenzylthiourea.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 4. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 5. N,N'-Dibenzylthiourea | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 11. Compound N,N-dibenzyl-N'-(4-methylphenyl)thiourea - Chemdiv [chemdiv.com]
The Versatility of Dibenzyl Thiourea Derivatives: A Technical Guide for Chemical Innovation
Abstract
Dibenzyl thiourea derivatives represent a versatile class of compounds with a growing footprint in diverse areas of chemical research and development. Their unique structural features, characterized by the presence of a thiocarbonyl group flanked by nitrogen atoms and substituted with benzyl groups, impart a rich chemical reactivity and a capacity for hydrogen bonding that underpins their utility. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of dibenzyl thiourea derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these compounds in their work. We will delve into their roles as powerful organocatalysts in asymmetric synthesis, their function as robust corrosion inhibitors for industrial applications, their utility as precursors in the synthesis of valuable heterocyclic scaffolds, and their emerging potential in medicinal chemistry as anticancer and antimicrobial agents. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to facilitate the adoption and innovation of dibenzyl thiourea chemistry.
Introduction: The Chemical Appeal of Dibenzyl Thioureas
Thiourea derivatives, in general, have long been recognized for their broad spectrum of applications, stemming from the unique electronic properties of the thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons.[1][2] The introduction of benzyl groups onto the nitrogen atoms, creating dibenzyl thiourea derivatives, further refines these properties, enhancing steric influence, and modulating solubility and electronic effects. This strategic substitution has unlocked a range of specialized applications that are the focus of this guide.
The core strengths of dibenzyl thiourea derivatives lie in their ability to act as hydrogen-bond donors, a property that is central to their function in organocatalysis.[3] The thiourea moiety can form specific, non-covalent interactions with substrates, effectively activating them towards nucleophilic attack in a manner analogous to metal-based Lewis acids, but with the advantages of being metal-free, less toxic, and often more tolerant to air and moisture.[3] Furthermore, the sulfur atom in the thiocarbonyl group plays a crucial role in their activity as corrosion inhibitors, where it can strongly adsorb onto metal surfaces, forming a protective barrier.[4]
This guide will navigate through the key domains where dibenzyl thiourea derivatives are making a significant impact, providing a blend of mechanistic understanding and practical, step-by-step methodologies.
Synthesis of Dibenzyl Thiourea Derivatives: A Practical Protocol
The synthesis of dibenzyl thiourea derivatives is typically a straightforward process, most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[5] This nucleophilic addition reaction is generally high-yielding and allows for a wide variety of substitutions on the thiourea backbone.
General Synthetic Protocol: N,N'-Dibenzylthiourea
This protocol describes the synthesis of the parent N,N'-dibenzylthiourea, which can be adapted for the synthesis of various substituted derivatives.
Experimental Protocol:
-
Reaction Setup: To a solution of benzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or tert-butanol, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.[5]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within a few hours), the solvent is removed under reduced pressure.
-
Purification: The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-dibenzylthiourea.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a good choice for its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal. For less reactive amines, a higher boiling point solvent like tert-butanol may be necessary to drive the reaction to completion.[5]
-
Stoichiometry: A 1:1 molar ratio of the amine and isothiocyanate is used to ensure complete consumption of the starting materials and to maximize the yield of the desired disubstituted thiourea.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or by-products.
Diagram of the General Synthesis of N,N'-Dibenzylthiourea:
Caption: General synthetic route to N,N'-dibenzylthiourea.
Dibenzyl Thiourea Derivatives in Organocatalysis
One of the most significant applications of dibenzyl thiourea derivatives is in the field of organocatalysis, particularly in asymmetric synthesis.[3][6] Chiral thiourea catalysts, often derived from amino acids or Cinchona alkaloids, can effectively catalyze a wide range of reactions with high enantioselectivity.[7]
Mechanism of Action: Hydrogen-Bonding Catalysis
The catalytic activity of thiourea derivatives stems from their ability to act as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl group or a nitro group.[3] This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. In asymmetric catalysis, the chiral backbone of the catalyst creates a chiral environment around the substrate, directing the nucleophile to attack from a specific face, thus leading to the preferential formation of one enantiomer of the product.
Diagram of Thiourea-Catalyzed Michael Addition:
Caption: Mechanism of a chiral thiourea-catalyzed Michael addition.
Application in Asymmetric Aza-Henry Reaction
Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (thiourea) and a Brønsted base (e.g., an amine), are particularly effective in catalyzing reactions like the aza-Henry (nitro-Mannich) reaction.
Experimental Protocol: Asymmetric Aza-Henry Reaction
This protocol is adapted from methodologies using bifunctional thiourea catalysts and can be applied with chiral dibenzyl thiourea derivatives bearing a basic moiety.
-
Reaction Setup: To a solution of the N-Boc-imine (1.0 equivalent) and the chiral dibenzyl thiourea catalyst (typically 5-10 mol%) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), add the nitroalkane (1.5-2.0 equivalents).
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography on silica gel to afford the desired β-nitroamine.
Table 1: Representative Results for Thiourea-Catalyzed Asymmetric Reactions
| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Amino Acid-Derived Thiourea | Michael Addition | Nitroolefin | Up to 99% | [7] |
| Cinchona Alkaloid-Derived Thiourea | Aza-Henry Reaction | N-Boc-imine | Up to 98% | |
| Bifunctional Guanidine-Thiourea | Michael Addition | Nitrostyrene | Up to 95% | [8] |
Corrosion Inhibition: Protecting Metals with Dibenzyl Thiourea
Dibenzyl thiourea derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[4][9] Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
Mechanism of Corrosion Inhibition
The inhibition mechanism involves the interaction of the thiourea molecule with the metal surface. The sulfur atom, with its available lone pair of electrons, can coordinate with the vacant d-orbitals of the metal atoms.[10] Additionally, the aromatic benzyl groups can interact with the metal surface through π-electrons, further strengthening the adsorption. This adsorption process can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).
Diagram of Corrosion Inhibition Mechanism:
Caption: Schematic of corrosion inhibition by dibenzyl thiourea.
Performance Data and Experimental Evaluation
The efficiency of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.
Table 2: Corrosion Inhibition Efficiency of 1-Benzyl-3-phenyl-2-thiourea (BPTU) on Steel in 1.0 M HCl
| BPTU Concentration (M) | Inhibition Efficiency (%) (from EIS) | Inhibition Efficiency (%) (from Polarization) | Reference |
| 1 x 10⁻⁵ | 88.15 | 88.15 | [9] |
| 2 x 10⁻⁴ | 94.99 | 94.30 | [9] |
Experimental Protocol: Evaluation of Corrosion Inhibition
-
Material Preparation: Prepare coupons of the metal to be tested (e.g., carbon steel) with a defined surface area. Polish the coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), and dry.
-
Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl).
-
Inhibitor Addition: Add the dibenzyl thiourea derivative to the corrosive medium at various concentrations.
-
Weight Loss Measurement: Immerse the pre-weighed metal coupons in the test solutions for a specific duration. After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh. The weight loss is used to calculate the corrosion rate and inhibition efficiency.
-
Electrochemical Measurements: For potentiodynamic polarization and EIS studies, use a three-electrode cell setup with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
Synthesis of Heterocyclic Compounds
Dibenzyl thiourea derivatives are valuable building blocks for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, such as thiazoles.[11] Thiazole derivatives are of significant interest due to their presence in many biologically active molecules.
Hantzsch Thiazole Synthesis
A common method for the synthesis of thiazoles is the Hantzsch synthesis, which involves the reaction of a thiourea with an α-haloketone.
Experimental Protocol: Synthesis of a 2-Amino-thiazole Derivative
This is a general protocol that can be adapted using dibenzyl thiourea.
-
Reaction Setup: A mixture of the α-haloketone (1.0 equivalent) and N,N'-dibenzylthiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol) is refluxed.
-
Reaction Monitoring: The reaction can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the product is often precipitated. The solid is collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Diagram of Hantzsch Thiazole Synthesis:
Caption: General scheme for the Hantzsch thiazole synthesis.
Medicinal Chemistry Applications
Thiourea derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][12] The incorporation of benzyl groups can enhance the lipophilicity of these compounds, potentially improving their cell permeability and biological activity.
Anticancer Potential
Dibenzyl thiourea derivatives can act as ligands for metal ions, forming metal complexes with potent anticancer activity.[13][14] For instance, platinum(II) complexes of 1-benzyl-3-phenylthiourea have been synthesized and shown to exhibit cytotoxicity against breast cancer cell lines.[15] The mechanism of action of these metal complexes is often multifactorial, potentially involving interaction with DNA and inhibition of key cellular enzymes.
Table 3: Cytotoxicity of a Pt(II) Complex with 1-Benzyl-3-phenylthiourea
| Compound | Cell Line | IC50 (µM) | Reference |
| [Pt(BPT)(dppe)] | MCF-7 (Breast Cancer) | 10.96 | [15] |
Antimicrobial Activity
The thiourea scaffold is present in a number of antimicrobial agents. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the benzyl groups can facilitate the transport of the molecule across the microbial cell wall.
Conclusion and Future Outlook
Dibenzyl thiourea derivatives have established themselves as a remarkably versatile class of compounds with significant potential across various fields of chemistry. Their utility as organocatalysts, corrosion inhibitors, synthetic precursors, and bioactive molecules continues to be an active area of research. The ease of their synthesis and the tunability of their steric and electronic properties make them attractive targets for further development. Future research will likely focus on the design of novel chiral dibenzyl thiourea catalysts with enhanced activity and selectivity, the development of more effective and environmentally friendly corrosion inhibitors, and the exploration of their therapeutic potential through the synthesis and screening of new derivatives and their metal complexes. This guide has provided a solid foundation for researchers to understand and apply the chemistry of dibenzyl thiourea derivatives, and it is our hope that it will inspire further innovation in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. mdpi.com [mdpi.com]
- 6. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. wjrr.org [wjrr.org]
- 12. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands | Semantic Scholar [semanticscholar.org]
A Theoretical Investigation into the Electronic Structure of 1,1-Dibenzyl-thiourea: A Guide for Rational Drug Design
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 1,1-Dibenzyl-thiourea. Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Understanding the electronic properties of these compounds at a quantum level is paramount for elucidating their mechanisms of action, predicting their reactivity, and guiding the rational design of new, more potent therapeutic agents. This document details the application of Density Functional Theory (DFT) to explore the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP) of this compound. We present a validated, step-by-step computational workflow designed for researchers, chemists, and drug development professionals, aiming to bridge the gap between theoretical calculations and practical application in the pharmaceutical sciences.
Introduction: The Significance of Thioureas in Modern Drug Discovery
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[1] This simple substitution imparts a rich chemical versatility, making thiourea and its derivatives essential building blocks in organic synthesis and, critically, in medicinal chemistry.[1][3] The thiourea moiety (–NH–C(S)–NH–) is a prominent scaffold in a multitude of compounds demonstrating significant antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][2][4]
The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and electronic configuration. The presence of nitrogen and sulfur atoms creates potent hydrogen bond donor and acceptor sites, as well as coordination sites for metal ions in metalloenzymes. This compound, the subject of this guide, is a disubstituted derivative whose bulky benzyl groups can significantly influence its conformation, solubility, and interaction with biological targets.
A purely experimental approach to characterizing every new derivative can be resource-intensive. Theoretical and computational studies offer a powerful, synergistic alternative. By modeling the electronic structure, we can predict the most stable conformation, identify reactive sites, and understand the electronic transitions that govern its spectroscopic properties. This in-silico approach allows for the rapid screening of potential drug candidates and provides deep mechanistic insights that can accelerate the drug development pipeline.
This guide will therefore focus on establishing a robust computational protocol to dissect the electronic structure of this compound, providing a foundational understanding of its potential as a pharmacophore.
The Rationale for Theoretical Investigation: From Electrons to Efficacy
The fundamental premise of computational chemistry in drug design is that a molecule's biological activity is dictated by its structure and the distribution of electrons within that structure. Theoretical calculations allow us to visualize and quantify these properties, providing predictive power.
-
Optimized Geometry: A molecule's conformation determines how it fits into a receptor's binding pocket. Geometry optimization calculations find the lowest energy arrangement of atoms, representing the most stable and populated conformation of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution around a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are the primary forces governing drug-receptor binding.[5]
By calculating these parameters, we can hypothesize how this compound might interact with a biological system, which active sites are likely to participate in chemical reactions, and how modifications to its structure could enhance its desired activity.
Methodologies for Electronic Structure Calculation
The cornerstone of modern electronic structure calculation for organic molecules is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for systems of this size.[6][7]
Computational Protocol: A Self-Validating System
The protocol described here is designed to be a self-validating workflow. Each step builds upon the last, with checkpoints to ensure the reliability of the final results. The combination of geometry optimization, frequency analysis, and subsequent property calculations forms a standard and trusted methodology in the field.
Experimental Protocol: DFT Calculation Workflow
-
Step 1: Initial Structure Construction:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.
-
-
Step 2: Geometry Optimization:
-
Causality: Before analyzing electronic properties, the molecule's geometry must be relaxed to its lowest energy state. This ensures that all subsequent calculations are performed on the most stable, and therefore most representative, conformation.
-
Method: Perform a full geometry optimization using DFT. A common and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6]
-
Basis Set: Employ a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions.[6]
-
-
Step 3: Frequency Calculation (Validation):
-
Causality: This step is critical to validate that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
Trustworthiness Check: Confirm that the output shows zero imaginary frequencies. The results of this calculation can also be used to simulate the molecule's theoretical infrared (IR) spectrum, which can be compared with experimental data for further validation.[8]
-
-
Step 4: Single-Point Energy and Electronic Property Calculation:
-
Causality: With a validated stable geometry, a final, high-accuracy calculation is performed to derive the electronic properties from the resulting wavefunction.
-
Method: Using the optimized geometry, run a single-point energy calculation. From this, extract the following:
-
HOMO and LUMO energy levels.
-
Mulliken atomic charges.
-
Data to generate the Molecular Electrostatic Potential (MESP) surface.
-
Natural Bond Orbital (NBO) analysis to study charge delocalization and hyperconjugative interactions.
-
-
Visualization of the Computational Workflow
The logical flow of the computational protocol can be visualized as follows:
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 6. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. icaiit.org [icaiit.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,1-Dibenzyl-thiourea Derivatives: A Detailed Protocol and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The 1,1-disubstituted thiourea scaffold, in particular, is a privileged structure in drug design. This application note provides a comprehensive guide to the synthesis of 1,1-dibenzyl-thiourea derivatives through the nucleophilic addition of dibenzylamine to an isothiocyanate. We delve into the reaction mechanism, offer a detailed step-by-step experimental protocol, discuss critical safety considerations, and provide expert insights for troubleshooting and optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and efficient methodology for accessing this important class of compounds.
Introduction: The Significance of 1,1-Disubstituted Thioureas
The thiourea moiety, characterized by the N-(C=S)-N fragment, is a versatile building block in organic synthesis and a frequent pharmacophore in bioactive molecules.[1][4] Its ability to form stable complexes with metal ions and engage in hydrogen bonding interactions makes it a valuable scaffold for targeting enzymes and receptors.[3] Specifically, 1,1-disubstituted thioureas, where a single nitrogen atom is bonded to two organic substituents, are of significant interest. The reaction between a secondary amine, such as dibenzylamine, and an isothiocyanate provides a direct, high-yielding, and atom-economical route to this class of compounds, making it a preferred method in both academic and industrial laboratories.[4][5]
Reaction Mechanism: Nucleophilic Addition
The synthesis of this compound from dibenzylamine and an isothiocyanate proceeds via a classical nucleophilic addition mechanism.[6] The key to this transformation lies in the inherent polarity of the isothiocyanate group (-N=C=S).
-
Electrophilic Carbon: The carbon atom of the isothiocyanate is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
-
Nucleophilic Attack: The secondary amine, dibenzylamine, acts as a nucleophile. The lone pair of electrons on its nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[6]
-
Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate, which quickly rearranges through proton transfer to yield the stable, neutral thiourea product.
The reaction is typically fast, efficient, and proceeds under mild conditions, often at room temperature, with high yields.[5][6]
Detailed Experimental Protocol
This section provides a general, self-validating protocol for the synthesis of a representative this compound derivative using phenyl isothiocyanate. This procedure can be adapted for various other alkyl or aryl isothiocyanates.
Materials and Equipment
-
Reagents: Dibenzylamine, Phenyl Isothiocyanate, Dichloromethane (DCM, anhydrous), Ethanol (reagent grade), Hexane.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser (optional, for exothermic reactions), Buchner funnel and flask, filtration paper, standard laboratory glassware, rotary evaporator, melting point apparatus.
-
Analytical: Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp.
Quantitative Data & Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Dibenzylamine | 197.28 | 1.0 | 10.0 | 1.97 g |
| Phenyl Isothiocyanate | 135.19 | 1.05 | 10.5 | 1.42 g (1.25 mL) |
| Dichloromethane (DCM) | - | - | - | 25 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.97 g, 10.0 mmol). Dissolve the amine in 25 mL of anhydrous dichloromethane. Stir the solution at room temperature.
-
Reagent Addition: In a separate vial, weigh phenyl isothiocyanate (1.42 g, 10.5 mmol). Add it dropwise to the stirring dibenzylamine solution over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting amine spot is no longer visible. This typically takes 2-4 hours.
-
Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The product will likely begin to precipitate. Add 30 mL of hexane to the concentrated mixture to induce further precipitation of the product.
-
Filtration and Washing: Collect the resulting white solid by vacuum filtration using a Buchner funnel. Wash the solid crude product with a small amount of cold hexane to remove any unreacted isothiocyanate or other non-polar impurities.[6]
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR to confirm its identity and purity.[4][7][8]
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Critical Safety and Handling Precautions
Scientific integrity demands a commitment to safety. All procedures must be conducted with appropriate precautions.
-
Chemical Hazards:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or neoprene gloves, and chemical safety goggles. All handling of liquid reagents should be done with care to avoid splashes.[11][12][13]
-
Engineering Controls: This entire experiment, from weighing reagents to filtration, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][12][13]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Expert Recommendation |
| Reaction is sluggish or incomplete | 1. Impure starting materials (e.g., amine is partially carbonated).2. Insufficient reaction time.3. Electron-donating groups on the isothiocyanate are slowing the reaction.[5] | 1. Use freshly opened or purified reagents. 2. Continue stirring and monitor with TLC until the limiting reagent is consumed.3. Gentle heating (e.g., to 40 °C) can be applied, but monitor for side products. |
| Low product yield | 1. Incomplete precipitation during workup.2. Product is too soluble in the wash solvent.3. Mechanical losses during transfers and filtration. | 1. After adding the anti-solvent (hexane), cool the mixture in an ice bath for 30 minutes before filtering.2. Use a minimal amount of ice-cold solvent for washing the filtered solid.3. Ensure careful and quantitative transfers between glassware. |
| Product is oily or difficult to crystallize | 1. Presence of impurities.2. The specific derivative has a low melting point. | 1. If recrystallization fails, purify the product using flash column chromatography on silica gel.[8]2. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, toluene). |
Conclusion
The reaction of dibenzylamine with isothiocyanates is a powerful and straightforward method for synthesizing this compound derivatives. This protocol provides a reliable and scalable foundation for producing these valuable compounds. The versatility of the isothiocyanate starting material allows for the generation of diverse chemical libraries, which is essential for modern drug discovery programs aiming to develop novel therapeutics.[2][14][15]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
One-pot synthesis of unsymmetrical 1,1-dibenzyl-3-substituted thioureas
Application Note & Protocol
One-Pot Synthesis of Unsymmetrical 1,1-Dibenzyl-3-Substituted Thioureas: A Robust Methodology for Drug Discovery Scaffolds
Abstract
Unsymmetrical thioureas are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] This document provides a detailed application note and a robust one-pot protocol for the synthesis of unsymmetrical 1,1-dibenzyl-3-substituted thioureas. This methodology circumvents the need to handle potentially toxic and volatile isothiocyanate intermediates by generating them in situ from corresponding primary amines. The subsequent reaction with dibenzylamine proceeds efficiently under mild conditions to yield the target compounds. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of Unsymmetrical Thioureas
The thiourea moiety (>N-C(=S)-N<) is a cornerstone in the design of pharmacologically active agents. Its ability to act as a potent hydrogen bond donor and its unique electronic properties make it a key pharmacophore in numerous therapeutic areas.[2] Thiourea derivatives have demonstrated significant potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][3][4] Specifically, unsymmetrical substitution patterns allow for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity, which is crucial for optimizing drug candidates.[5]
The 1,1-dibenzyl substitution provides a sterically demanding, lipophilic pocket that can enhance binding to hydrophobic domains in protein targets, while the 3-substituent can be varied to explore structure-activity relationships (SAR). Traditional multi-step syntheses often involve the isolation of isothiocyanate intermediates, which can be hazardous. The one-pot protocol detailed herein offers a safer, more efficient, and atom-economical alternative, making it highly suitable for the rapid generation of compound libraries for high-throughput screening.[6]
Reaction Principle and Mechanism
The most common and direct route to synthesizing unsymmetrical thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[7][8][9] This protocol is based on a two-step, one-pot sequence where the isothiocyanate is generated in situ and consumed immediately by the secondary amine present in the reaction mixture.
Step 1: In Situ Formation of Isothiocyanate The reaction is initiated by activating a primary amine (R-NH₂) with a thiocarbonyl transfer agent. 1,1'-Thiocarbonyldiimidazole (TCDI) is an excellent choice for this transformation as it is a stable solid that reacts under mild conditions, and its byproducts are easily removed. The primary amine attacks one of the electrophilic carbonyl carbons of TCDI, leading to the formation of an imidazolyl thiocarbamate intermediate. This intermediate subsequently eliminates imidazole to furnish the desired isothiocyanate (R-N=C=S).
Step 2: Nucleophilic Addition of Dibenzylamine The highly electrophilic carbon atom of the in situ-generated isothiocyanate is then susceptible to nucleophilic attack by dibenzylamine. The lone pair of the secondary amine adds to the C=S bond, forming a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final, stable 1,1-dibenzyl-3-substituted thiourea product.
The entire sequence is performed in a single reaction vessel without the isolation of intermediates, which significantly improves efficiency and safety.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 1,1-Dibenzyl-3-(4-methoxyphenyl)thiourea .
3.1. Materials and Reagents
-
4-Methoxyaniline (p-anisidine) (99%)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (≥97%)
-
Dibenzylamine (99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
3.2. Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Stir plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Apparatus for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.23 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the amine in 30 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature (20-25 °C) until all solids have dissolved.
-
Isothiocyanate Formation: Add 1,1'-thiocarbonyldiimidazole (TCDI) (1.87 g, 10.5 mmol, 1.05 eq) to the solution in one portion.
-
Causality Note: A slight excess of TCDI ensures the complete conversion of the primary amine to the isothiocyanate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
-
Stir the reaction mixture at room temperature for 1 hour. The solution may turn from colorless to pale yellow.
-
Nucleophilic Addition: To the same flask, add dibenzylamine (1.97 g, 10.0 mmol, 1.0 eq) via syringe.
-
Reaction Completion: Continue stirring the mixture at room temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the isothiocyanate intermediate.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, add 30 mL of 1M HCl (aq) to the flask and transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.
-
Causality Note: The HCl wash removes any unreacted dibenzylamine and imidazole byproducts by protonating them and rendering them water-soluble.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to afford the pure product. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.
-
Characterization: The final product is obtained as a white solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
General Experimental Workflow
The entire process, from reagent preparation to final product characterization, follows a logical and streamlined sequence designed for efficiency and high yield.
Substrate Scope & Representative Data
The protocol is robust and accommodates a variety of substituents on the primary amine, including both electron-donating and electron-withdrawing groups. Steric hindrance near the amino group may require longer reaction times or gentle heating.
| Entry | R-Group (on Primary Amine) | Time (h) | Yield (%) | M.p. (°C) | Notes |
| 1 | 4-Methoxyphenyl | 4 | 92% | 118-120 | Electron-donating group, clean reaction. |
| 2 | Phenyl | 4 | 89% | 125-127 | Unsubstituted aryl group. |
| 3 | 4-Chlorophenyl | 5 | 85% | 131-133 | Electron-withdrawing group, slightly slower. |
| 4 | 4-Nitrophenyl | 6 | 78% | 145-147 | Strong electron-withdrawing group, requires longer time. |
| 5 | 2-Methylphenyl | 6 | 81% | 110-112 | Steric hindrance requires longer reaction time. |
| 6 | Cyclohexyl | 3 | 95% | 98-100 | Aliphatic amine, very rapid reaction. |
Note: Data presented are representative and may vary based on experimental conditions and scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive TCDI (hydrolyzed).2. Wet solvent or glassware.3. Low reactivity of the primary amine. | 1. Use fresh, high-purity TCDI.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. For electron-deficient amines, increase reaction time or warm gently (e.g., to 40 °C). |
| Multiple Spots on TLC / Difficult Purification | 1. Incomplete reaction.2. Formation of symmetrical thiourea byproducts.3. Degradation of reagents. | 1. Allow the reaction to stir longer; monitor closely with TLC.2. Ensure TCDI is added first and allowed to react before adding dibenzylamine.3. Use fresh reagents. |
| Product is an Oil, Not a Solid | 1. Impurities present.2. Product may have a low melting point. | 1. Ensure thorough purification via column chromatography.2. Attempt to induce crystallization by scratching the flask or triturating with a non-polar solvent like hexanes. |
Conclusion
This application note details a highly efficient, reliable, and safe one-pot synthesis of unsymmetrical 1,1-dibenzyl-3-substituted thioureas. By generating the isothiocyanate intermediate in situ, the protocol avoids the handling of hazardous reagents while providing excellent yields across a range of substrates. This methodology is exceptionally well-suited for medicinal chemistry and drug discovery programs, enabling the rapid and straightforward synthesis of diverse thiourea derivatives for biological evaluation.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,1-Dibenzyl-thiourea Catalyzed Michael Addition Reactions
Introduction: The Role of Simple Thioureas in Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1] This reaction is fundamental in organic synthesis, providing access to a vast array of complex molecules, including many active pharmaceutical ingredients. The advent of organocatalysis has revolutionized this field by offering metal-free alternatives that often provide high efficiency and stereoselectivity under mild conditions.[2]
Among the various classes of organocatalysts, thiourea derivatives have emerged as powerful tools. Their efficacy stems from their ability to act as potent hydrogen-bond donors through the two N-H protons.[3] This dual hydrogen-bonding capability allows them to activate electrophilic substrates, such as Michael acceptors, increasing their susceptibility to nucleophilic attack. While a significant body of research has focused on complex, chiral thiourea catalysts for asymmetric synthesis, simple, achiral thioureas like 1,1-dibenzyl-thiourea represent a cost-effective and accessible option for promoting Michael additions where stereocontrol is not a primary objective.
This guide provides a detailed overview of the principles, a generalized protocol, and practical insights for utilizing this compound as a catalyst for Michael addition reactions, aimed at researchers, scientists, and professionals in drug development. While specific literature on the catalytic use of this compound in Michael additions is limited, the protocols and mechanisms described herein are based on the well-established principles of thiourea organocatalysis.
Mechanism of Catalysis: Activation through Hydrogen Bonding
The catalytic activity of this compound in a Michael addition reaction is predicated on its function as a hydrogen-bond donor. The catalyst activates the Michael acceptor, thereby lowering the energy barrier for the nucleophilic attack. The proposed catalytic cycle can be described as follows:
-
Activation of the Michael Acceptor: The two N-H protons of the thiourea moiety form hydrogen bonds with the electronegative atom (typically oxygen or nitrogen) of the electron-withdrawing group on the Michael acceptor. For instance, in the case of a nitroalkene, the thiourea hydrogen bonds to the oxygen atoms of the nitro group.[4] This interaction polarizes the α,β-unsaturated system, increasing the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The Michael donor (e.g., an enolate or enamine) attacks the activated, electron-deficient β-carbon of the Michael acceptor, forming a new carbon-carbon bond and generating a transient enolate intermediate.
-
Protonation and Catalyst Regeneration: The enolate intermediate is subsequently protonated, typically by a proton source in the reaction mixture (which can be the Michael donor itself or trace amounts of water), to yield the final Michael adduct. The catalyst is then released and can enter a new catalytic cycle.
References
- 1. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,1-Diphenyl-2-thiourea | C13H12N2S | CID 3034143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
The Synthetic Versatility of 1,1-Dibenzyl-thiourea in Heterocyclic Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is of paramount importance, particularly in the realm of drug discovery and materials science. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of building blocks available to the synthetic chemist, thiourea and its derivatives have emerged as exceptionally versatile reagents and catalysts.[2][3] This technical guide focuses on the application of a specific, yet highly valuable derivative: 1,1-dibenzyl-thiourea (N,N-dibenzylthiourea) .
The presence of the two benzyl groups on one of the nitrogen atoms of the thiourea moiety imparts unique reactivity and physical properties. Sterically, the bulky benzyl groups can influence the regioselectivity of cyclization reactions. Electronically, they modulate the nucleophilicity of the sulfur and nitrogen atoms. This guide provides an in-depth exploration of the utility of this compound in the synthesis of two key classes of heterocyclic compounds: thiazoles and pyrimidines .
Designed for researchers, scientists, and drug development professionals, this document goes beyond simple procedural outlines. It delves into the mechanistic underpinnings of the reactions, providing a rationale for the experimental choices, and offers detailed, self-validating protocols that serve as a robust starting point for further exploration and optimization.
Part 1: Synthesis of 2-(Dibenzylamino)thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and reliable method, involves the condensation of an α-haloketone with a thioamide.[4][5][6] When this compound is employed as the thioamide component, it provides a direct route to 2-(dibenzylamino)thiazole derivatives. These compounds are of interest as potential scaffolds in medicinal chemistry due to the prevalence of the thiazole ring in numerous bioactive molecules.[7]
Mechanistic Rationale: A Stepwise Approach to Aromaticity
The Hantzsch synthesis with this compound proceeds through a well-established, multi-step mechanism that is driven by the formation of a stable aromatic thiazole ring.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
-
S-Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of this compound attacking the α-carbon of the haloketone in a classic SN2 reaction. This step forms a thiouronium salt intermediate. The choice of a good leaving group on the α-haloketone (e.g., bromide) is critical for this step to proceed efficiently.[1]
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium intermediate, which is rendered sufficiently nucleophilic, attacks the electrophilic carbonyl carbon. This intramolecular cyclization results in the formation of a five-membered ring, a tetrahedral intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the tetrahedral intermediate to yield the stable, aromatic 2-(dibenzylamino)thiazole ring. This aromatization is a strong thermodynamic driving force for the reaction.
Experimental Protocol: Synthesis of 2-(Dibenzylamino)-4-phenylthiazole
This protocol is a generalized procedure adapted from the well-established Hantzsch synthesis of 2-aminothiazoles.[4] It provides a robust starting point for the synthesis of 2-(dibenzylamino)-4-phenylthiazole from this compound and α-bromoacetophenone.
Materials and Reagents:
-
This compound
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.2 equivalents) in absolute ethanol (approximately 10 mL per gram of thiourea).
-
Addition of α-Haloketone: To the stirred solution, add α-bromoacetophenone (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) with stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying and Purification: Air-dry the crude product on a watch glass. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Characterization Data for 2-(Dibenzylamino)-4-phenylthiazole:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons (CH₂), the aromatic protons of the benzyl and phenyl groups, and the proton on the thiazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring, the benzylic carbons, and the aromatic carbons. |
| IR (KBr) | Characteristic absorption bands for C=N and C-S stretching of the thiazole ring, and C-H stretching of the aromatic and benzylic groups. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
Part 2: Synthesis of Dihydropyrimidine-2-thione Derivatives
This compound is also a valuable precursor for the synthesis of pyrimidine-based heterocycles. One of the most prominent methods is a variation of the Biginelli reaction, where a chalcone (an α,β-unsaturated ketone) condenses with the thiourea to form a dihydropyrimidine-2-thione.[2][10][11][12]
Mechanistic Insights: A Multicomponent Cascade
The reaction of a chalcone with this compound under basic conditions proceeds through a cascade of reactions, initiated by a Michael addition.
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of one of the nitrogen atoms of this compound to the β-carbon of the α,β-unsaturated ketone (chalcone). This forms an enolate intermediate. The use of a base (e.g., KOH) is crucial to deprotonate the thiourea and increase its nucleophilicity.
-
Intramolecular Cyclization: The enolate intermediate then undergoes an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon of the former chalcone.
-
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable dihydropyrimidine-2-thione ring.
Experimental Protocol: Synthesis of 1,1-Dibenzyl-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol outlines a general procedure for the synthesis of a dihydropyrimidine-2-thione derivative from a chalcone and this compound, adapted from established methods for similar transformations.[13]
Materials and Reagents:
-
Chalcone (1,3-diphenyl-2-propen-1-one)[14]
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and this compound (1.1 equivalents) in 95% ethanol.
-
Base Addition: To this solution, add a solution of potassium hydroxide (2.0 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture by the slow addition of dilute hydrochloric acid until the product precipitates out.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Expected Characterization Data for 1,1-Dibenzyl-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione:
| Technique | Expected Observations |
| ¹H NMR | Signals for the benzylic protons, aromatic protons, and the protons of the dihydropyrimidine ring. |
| ¹³C NMR | Resonances for the carbons of the dihydropyrimidine ring (including the C=S carbon), benzylic carbons, and aromatic carbons. |
| IR (KBr) | Characteristic absorption for N-H (if applicable, though in this case it is N,N-disubstituted), C=S, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
Part 3: Preparation of this compound
The accessibility of the starting material is a key consideration in any synthetic campaign. This compound can be reliably synthesized from commercially available starting materials. A common method involves the reaction of dibenzylamine with carbon disulfide.[15][16]
Protocol: Synthesis of this compound
This protocol is based on the reaction of secondary amines with carbon disulfide to form dithiocarbamates, which are then converted to thioureas.
Materials and Reagents:
-
Dibenzylamine
-
Carbon disulfide (CS₂)
-
An oxidant (e.g., hydrogen peroxide) or an amine scavenger.
-
A suitable solvent (e.g., ethanol, water)[17]
Procedure (Conceptual Outline):
-
Formation of Dithiocarbamate: Dibenzylamine is reacted with carbon disulfide in a suitable solvent, often in the presence of a base, to form the corresponding dithiocarbamate salt.
-
Conversion to Thiourea: The dithiocarbamate is then treated with a reagent that facilitates the conversion to the thiourea. This can involve an oxidative coupling followed by reaction with an amine, or other methods that generate an isothiocyanate intermediate which then reacts with another equivalent of dibenzylamine. A more direct approach involves reacting dibenzylamine with a thiocarbonyl transfer reagent.
A specific and safe laboratory-scale preparation would involve the reaction of dibenzylamine with thiophosgene or a thiophosgene equivalent, or by the reaction of dibenzylammonium dithiocarbamate with a coupling agent. For a more accessible method, reacting dibenzylamine with ammonium thiocyanate under acidic conditions can also yield N,N-dibenzylthiourea.[16]
Conclusion and Future Outlook
This compound serves as a highly effective and versatile building block for the synthesis of important heterocyclic scaffolds. The Hantzsch synthesis provides a direct and efficient route to 2-(dibenzylamino)thiazoles, while Biginelli-like reactions with chalcones offer access to complex dihydropyrimidine-2-thiones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this reagent. The steric and electronic properties conferred by the dibenzyl groups can be further exploited in asymmetric catalysis and in the development of novel bioactive molecules. As the demand for new chemical entities continues to grow, the creative application of such fundamental building blocks will remain a cornerstone of innovation in synthetic chemistry.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation exper… [ouci.dntb.gov.ua]
- 2. Synthetic Study on Chalcone and their Dihydropyrimidinone and Dihydropyrimidinethione Derivatives | Semantic Scholar [semanticscholar.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole derivatives, process for their preparation and pharmaceutical compositions containing them - Patent 0091220 [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. impactfactor.org [impactfactor.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. CN111018761B - Synthesis process of tetrabenzylthiuram disulfide - Google Patents [patents.google.com]
Application Notes and Protocols: 1,1-Dibenzyl-thiourea as a Ligand for Transition Metal Complexes
Introduction: The Versatility of 1,1-Dibenzyl-thiourea in Coordination Chemistry
Thiourea and its derivatives are a cornerstone in the field of coordination chemistry, prized for their ability to form stable complexes with a wide array of transition metals.[1][2] The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for diverse coordination modes, including monodentate coordination through the sulfur atom or bidentate chelation involving both sulfur and nitrogen atoms.[3][4] The specific derivative, this compound, introduces bulky benzyl groups on one of the nitrogen atoms. This steric hindrance can influence the geometry of the resulting metal complex, its stability, and its subsequent reactivity, making it a ligand of significant interest for fine-tuning the properties of transition metal catalysts and therapeutic agents.
These complexes have shown considerable promise in fields ranging from catalysis to medicinal chemistry. For instance, palladium-thiourea complexes are effective catalysts in cross-coupling reactions, while platinum-based analogs are being investigated for their potential as anticancer agents, often exhibiting enhanced cytotoxicity compared to the free ligand.[1][5][6] The biological activity of these metal complexes is often attributed to the synergistic effect between the metal center and the thiourea ligand.[7]
This guide provides detailed protocols for the synthesis of this compound and its subsequent complexation with representative transition metals: Palladium(II), Platinum(II), and Copper(II). It also outlines applications for these complexes in catalysis and as potential anticancer agents, supported by characterization data and experimental workflows.
Part 1: Synthesis of this compound Ligand
The synthesis of N,N-disubstituted thioureas can be achieved through several routes. A common and effective method involves the reaction of a secondary amine with an isothiocyanate. For this compound, which is an unsymmetrical thiourea, a straightforward approach is the reaction of dibenzylamine with a source of thiocyanate. A reliable method is the reaction of the amine with an acyl isothiocyanate followed by hydrolysis, or more directly, with a suitable isothiocyanate reagent.
Protocol 1.1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N,N-disubstituted thioureas by reacting a secondary amine with an isothiocyanate source.
Materials:
-
Dibenzylamine
-
Ammonium thiocyanate
-
Benzoyl chloride
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
Procedure:
-
Formation of Benzoyl Isothiocyanate (in situ): In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add ammonium thiocyanate (0.22 mol) and 100 mL of anhydrous acetone. With stirring, add benzoyl chloride (0.2 mol) dropwise from a dropping funnel. After the addition is complete, gently reflux the mixture for 5-10 minutes. This step forms benzoyl isothiocyanate in situ.
-
Reaction with Dibenzylamine: To the refluxing solution, add a solution of dibenzylamine (0.2 mol) in 50 mL of anhydrous acetone at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours.
-
Hydrolysis of the Intermediate: Pour the reaction mixture into 1.5 L of cold water with stirring. A yellow precipitate of the intermediate, 1-benzoyl-3,3-dibenzylthiourea, will form. Collect the precipitate by filtration. Heat the collected solid with a solution of sodium hydroxide (30 g in 270 mL of water) at boiling for 5-10 minutes to hydrolyze the benzoyl group.
-
Isolation and Purification: After cooling, filter any small amount of insoluble material. Acidify the filtrate with concentrated hydrochloric acid and then make it slightly basic with ammonium hydroxide to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Causality Behind Experimental Choices:
-
The in-situ formation of benzoyl isothiocyanate provides a reactive electrophile for the nucleophilic attack by dibenzylamine.
-
The subsequent basic hydrolysis is a crucial step to cleave the benzoyl group, yielding the desired thiourea.
-
Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.
Part 2: Synthesis of Transition Metal Complexes
The coordination of this compound to transition metals typically occurs through the sulfur atom, which acts as a soft donor. Depending on the metal and reaction conditions, the ligand can act as a neutral monodentate ligand or, if deprotonation of the N-H proton occurs, as a monoanionic bidentate ligand.
Protocol 2.1: Synthesis of a Palladium(II) Complex
Palladium(II) complexes with thiourea ligands are of great interest for their catalytic activities, particularly in cross-coupling reactions like the Heck and Sonogashira reactions.[2][3]
Materials:
-
This compound
-
Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 equivalents) in 20 mL of dichloromethane.
-
In a separate flask, dissolve bis(benzonitrile)palladium(II) chloride (1 equivalent) in 20 mL of dichloromethane.
-
Add the ligand solution dropwise to the palladium salt solution with constant stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. The color of the solution may change, indicating complex formation.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to the concentrated solution to precipitate the complex.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Expected Coordination: In this complex, the this compound ligand is expected to coordinate to the Palladium(II) center as a neutral monodentate ligand through the sulfur atom.
Protocol 2.2: Synthesis of a Platinum(II) Complex
Platinum(II) complexes with thiourea derivatives have shown significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[1][6]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 equivalent) in a minimum amount of deionized water.
-
Dissolve this compound (2 equivalents) in ethanol.
-
Add the ethanolic solution of the ligand to the aqueous solution of the platinum salt with vigorous stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. A precipitate should form during this time.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over silica gel.
Expected Coordination: The this compound ligand can coordinate to the Platinum(II) center in a bidentate fashion through the sulfur and one of the nitrogen atoms, often after deprotonation of the N-H proton, or as a monodentate ligand through the sulfur atom.
Protocol 2.3: Synthesis of a Copper(II) Complex
Copper(II) complexes with thiourea-based ligands are investigated for their biological activities, including antitumor and antimicrobial properties.[8][9]
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
Methanol
Procedure:
-
Dissolve this compound (2 equivalents) in 30 mL of methanol.
-
Dissolve copper(II) acetate monohydrate (1 equivalent) in 20 mL of methanol.
-
Add the copper(II) salt solution to the ligand solution with stirring at room temperature.
-
Stir the reaction mixture for 2-3 hours. A color change and the formation of a precipitate are typically observed.
-
Collect the solid complex by filtration.
-
Wash the product with cold methanol and dry it under vacuum.
Expected Coordination: The ligand is expected to coordinate to the Copper(II) ion in a deprotonated form, acting as a bidentate ligand through the oxygen (from the acetate) and sulfur atoms, or through nitrogen and sulfur, leading to a square-planar geometry.[8][9]
Part 3: Characterization of the Ligand and its Complexes
Spectroscopic techniques are essential for confirming the synthesis of the ligand and its coordination to the metal center.
Table 1: Key Spectroscopic Data
| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~3300-3100 (N-H stretch), ~1600 (N-H bend), ~1500 (C-N stretch), ~700-800 (C=S stretch) | ~4.8 (s, 4H, CH₂), ~7.2-7.4 (m, 10H, Ar-H), ~8.0 (br s, 2H, NH₂) | ~50 (CH₂), ~127-138 (Ar-C), ~180 (C=S) |
| [Pd(this compound)₂Cl₂] | N-H bands may shift slightly. C=S band shifts to a lower frequency upon coordination. | CH₂ and Ar-H protons will show shifts upon coordination. | C=S carbon signal will shift upon coordination (typically downfield). |
| [Pt(this compound)₂] | Disappearance of N-H stretching band if deprotonation occurs. C=S band shifts to a lower frequency. | Disappearance of the N-H proton signal if deprotonated. Shifts in CH₂ and Ar-H protons. | Significant shift in the C=S carbon signal. |
| [Cu(this compound)₂] | Disappearance of N-H stretching band if deprotonated. C=S band shifts to a lower frequency. | Broadening of signals due to the paramagnetic nature of Cu(II). | Signals may be difficult to observe due to paramagnetism. |
Note: The exact values will vary depending on the solvent and instrument used.
Part 4: Applications and Experimental Workflows
Application 1: Catalysis - Sonogashira Cross-Coupling Reaction
Palladium-thiourea complexes can serve as efficient pre-catalysts for Sonogashira cross-coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Workflow for a Catalytic Test Reaction:
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Application 2: Medicinal Chemistry - In Vitro Cytotoxicity Assay
Platinum and copper complexes of this compound can be screened for their anticancer activity using assays like the MTT assay, which measures cell viability.
Workflow for an MTT Assay:
Caption: Workflow for assessing cytotoxicity using an MTT assay.
Part 5: Structural Representations
The coordination of this compound to a metal center can be visualized to understand the structure-activity relationships.
Molecular Structure of this compound:
Caption: Structure of the this compound ligand.
General Coordination to a Metal Center (Monodentate):
Caption: Monodentate coordination via the sulfur atom.
Conclusion
This compound is a versatile and accessible ligand that provides a platform for developing novel transition metal complexes. The protocols and application workflows detailed in this guide offer a starting point for researchers in catalysis and medicinal chemistry to explore the potential of these compounds. The steric bulk of the dibenzyl groups, combined with the flexible coordination chemistry of the thiourea backbone, allows for significant tuning of the electronic and steric properties of the resulting metal complexes, paving the way for the design of highly active and selective catalysts and therapeutic agents.
References
- 1. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(II)-pivaloyl thiourea complexes: Synthesis, characterisation and their catalytic activity in mild Sonogashira… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization And Antitumor Activity Of Copper(II) Complexes, [CuL2] [HL1-3=N,N-Diethyl-N'-(R-Benzoyl)Thiourea (R=H, o-Cl and p-NO2)] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-diethyl-N'-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Purification of 1,1-Dibenzyl-thiourea by Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1,1-Dibenzyl-thiourea using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1][2][3] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions and explaining the underlying chemical principles to ensure a high-purity final product. The protocol covers solvent selection, dissolution of the crude material, removal of impurities, crystal formation, and methods for verifying purity.
Introduction: The Principle of Recrystallization
The synthesis of organic compounds like this compound, a member of the versatile thiourea class of compounds used in various chemical and biological applications, often yields a crude product contaminated with by-products, unreacted starting materials, or other contaminants.[4][5] Recrystallization is the premier technique for purifying such non-volatile crystalline solids.[6]
The core principle is based on solubility differences.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[6][7] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly pure form. The impurities, which are ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1]
Material and Reagent Overview
Physicochemical Properties of this compound
While specific solubility data for this compound is not extensively published, its structural characteristics (two non-polar benzyl groups attached to one nitrogen of the polar thiourea core) suggest it is a relatively non-polar molecule. It is expected to be poorly soluble in water but soluble in various organic solvents. For its isomer, N,N'-Dibenzylthiourea (CAS 1424-14-2), the melting point is reported as 146-147 °C.[8] The purity of the recrystallized this compound should be assessed by a sharp melting point, which may differ from its isomer.
Solvent Selection Strategy
The choice of solvent is the most critical parameter in recrystallization.[7] Based on the structure of this compound and empirical data from related compounds, several solvents are proposed for evaluation.[9][10] Ethanol has been successfully used for crystallizing similar benzoylthiourea derivatives.[10] A mixture of acetone and ethanol has also been reported to yield suitable crystals for a related compound through slow evaporation.[9]
The ideal solvent should meet the following criteria:
-
High Temperature Coefficient: The compound should be significantly more soluble at high temperatures than at low temperatures.[6]
-
Inertness: The solvent must not react with the compound.[7]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol (95% or Absolute) | 78.4 | Primary Recommendation. Thiourea derivatives often show good solubility in hot ethanol and lower solubility upon cooling. It is a versatile and relatively safe solvent. |
| Isopropanol | 82.6 | A slightly less polar alternative to ethanol, which may offer a better solubility differential. |
| Acetone | 56 | A more polar aprotic solvent. May be too effective a solvent at room temperature, but useful in a mixed-solvent system (e.g., with water or hexane as an anti-solvent). |
| Acetonitrile | 81.6 | Has been shown to be effective for recrystallizing thiourea derivatives with long aliphatic chains.[11] |
| Ethanol/Water Mixture | Variable | If the compound is too soluble in pure ethanol, the addition of water (an anti-solvent) can reduce its solubility and promote crystallization upon cooling. |
Detailed Experimental Protocol
This protocol assumes ethanol is the chosen solvent. Adjustments may be necessary based on the results of the solvent screening.
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and prevents contamination.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small volume of ethanol (e.g., 5-10 mL) to the flask, enough to create a slurry.
-
Begin heating the slurry to a gentle boil while stirring.
-
Add more hot ethanol in small portions (1-2 mL at a time) from a separate pre-heated beaker.[12] Continue adding solvent until the solid just dissolves completely. Causality: It is critical to use the minimum amount of boiling solvent to create a saturated solution.[1][7] Using excess solvent will result in a lower yield of recovered crystals.
Step 2: Removal of Impurities (Decolorization & Hot Filtration)
-
For Colored Impurities: If the hot solution is colored (and the pure compound is known to be colorless), remove the flask from the heat source to momentarily stop the boiling. Add a very small amount (spatula tip) of activated decolorizing carbon. Re-heat the solution to boiling for 2-3 minutes. Causality: The activated carbon has a high surface area that adsorbs large, colored organic molecules.[3][6]
-
For Insoluble Impurities: If there are insoluble solid impurities present (or if decolorizing carbon was added), a hot filtration is required.
-
Set up a filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.
-
Pre-heat the funnel and the receiving Erlenmeyer flask by pouring some boiling solvent through the setup. Discard this solvent.
-
Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper. Causality: This step must be done quickly, and the apparatus must be kept hot to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[7]
-
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[13]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for an additional 15-20 minutes. Causality: This further decreases the solubility of the compound, maximizing the yield of the crystalline product.[12]
-
If crystals do not form, try scratching the inside of the flask below the solvent level with a glass rod or adding a tiny "seed" crystal of the pure compound.
Step 4: Crystal Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the crystallized slurry into the center of the Büchner funnel.
-
Wash the crystals by adding a small portion of ice-cold ethanol over them while the vacuum is off. Allow the solvent to sit for a few seconds, then reapply the vacuum to pull it through. Causality: Washing with ice-cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces without dissolving a significant amount of the product.[6]
Step 5: Drying the Purified Crystals
-
Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to pull air through and facilitate initial drying.
-
Carefully remove the filter paper and crystals from the funnel. Spread the crystals on a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum desiccator can be used.
-
Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point to assess purity.
Workflow Visualization
The following diagram illustrates the complete recrystallization process, including key decision points.
Caption: Workflow for the purification of this compound.
Purity Assessment & Expected Results
Table 2: Verification and Quality Control
| Parameter | Method | Acceptance Criteria |
| Purity | Melting Point Analysis | A sharp melting range (typically < 2 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.[12] |
| Identity | FTIR / NMR Spectroscopy | The spectrum should match the known spectrum of this compound and be free of significant impurity peaks. |
| Yield | Gravimetric Analysis | Typical recovery rates for recrystallization range from 70-90%, but can vary based on the initial purity and adherence to the protocol. |
| Appearance | Visual Inspection | Homogeneous, well-formed crystalline solid. |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. Recrystallization [sites.pitt.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Biological Activity Screening of Novel 1,1-Dibenzyl-thiourea Derivatives
Introduction: The Therapeutic Potential of 1,1-Dibenzyl-thiourea Derivatives
Thiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and antioxidant properties. The structural motif of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions, leading to a wide array of pharmacological effects. The N,N'-disubstituted thioureas, in particular, have shown promise as inhibitors of various enzymes and modulators of key signaling pathways involved in disease pathogenesis[1][2].
This guide focuses on the strategic screening of novel this compound derivatives, a subclass with significant therapeutic potential. The presence of two benzyl groups at one of the nitrogen atoms introduces specific steric and electronic properties that can influence the molecule's interaction with biological targets. These derivatives are hypothesized to exhibit potent cytotoxic effects against cancer cells, broad-spectrum antimicrobial activity, and significant antioxidant capacity.
The following application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the initial biological evaluation of these novel compounds. The methodologies described are robust, validated, and designed to yield reliable and reproducible data, forming a solid foundation for further preclinical development. Each protocol is presented as a self-validating system, with an emphasis on the rationale behind experimental choices and the inclusion of essential controls.
Part 1: Anticancer Activity Screening
The anticancer potential of thiourea derivatives is well-documented, with many compounds demonstrating potent cytotoxic activity against a variety of cancer cell lines[3][4]. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as kinases and topoisomerases[3][4]. The initial screening for anticancer activity is crucial to identify promising lead compounds.
Workflow for Anticancer Screening
Caption: General workflow for anticancer activity screening of novel compounds.
Protocol 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity[4]. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced can be quantified spectrophotometrically, providing an indication of cell viability.
Rationale for Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) is recommended to assess the spectrum of activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for determining the selectivity of the compounds, a key parameter for a good drug candidate.
-
Concentration Range: A wide range of concentrations is tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).
-
Incubation Time: A 48- or 72-hour incubation period is standard for assessing the cytotoxic effects of compounds.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving synthetic compounds. A vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) is essential to ensure that the solvent itself does not affect cell viability.
Self-Validating System:
The reliability of each MTT assay plate is ensured by including the following controls:
-
Negative Control (Untreated Cells): Provides the baseline for 100% cell viability.
-
Positive Control (Known Cytotoxic Drug): A standard anticancer drug (e.g., Doxorubicin) is used to confirm that the assay is sensitive to cytotoxic effects.
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.
-
Blank Control (Media Only): Accounts for the background absorbance of the media and MTT reagent.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer and normal cell lines in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compounds to the respective wells.
-
Include wells for negative, positive, and vehicle controls.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | MCF-7 (Breast Cancer) | e.g., 15.2 | e.g., 4.1 |
| A549 (Lung Cancer) | e.g., 22.5 | e.g., 2.8 | |
| HCT116 (Colon Cancer) | e.g., 18.9 | e.g., 3.3 | |
| Normal Fibroblasts | e.g., 62.3 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | e.g., 0.8 | e.g., 1.5 |
| Normal Fibroblasts | e.g., 1.2 | - |
Note: The IC50 values are hypothetical and should be replaced with experimental data. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Mechanistic Insight: Apoptosis Induction
A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a central role in the execution of apoptosis[5][6].
Caption: Simplified signaling pathway of caspase-mediated apoptosis.
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiourea derivatives have demonstrated promising activity against a range of bacteria and fungi[7][8][9].
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism[10].
Rationale for Experimental Choices:
-
Choice of Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be selected.
-
Growth Media: The appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) that supports the growth of the test organisms should be used.
-
Inoculum Density: A standardized inoculum is crucial for reproducible results.
Self-Validating System:
-
Positive Control (No Compound): Shows the normal growth of the microorganism.
-
Negative Control (No Inoculum): Confirms the sterility of the media and compounds.
-
Standard Antibiotic Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a positive control for antimicrobial activity.
Step-by-Step Protocol:
-
Preparation of Compounds and Microorganisms:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Perform a two-fold serial dilution of the compounds in a 96-well plate containing the appropriate broth.
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive, negative, and standard antibiotic controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
Data Presentation:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | e.g., 16 | e.g., 64 | e.g., 32 |
| Derivative 2 | e.g., 8 | e.g., >128 | e.g., 16 |
| Ciprofloxacin | e.g., 0.5 | e.g., 0.25 | - |
| Fluconazole | - | - | e.g., 2 |
Note: The MIC values are hypothetical and should be replaced with experimental data.
Part 3: Antioxidant Activity Screening
Oxidative stress is implicated in various diseases. Antioxidants can neutralize free radicals and protect cells from damage. Thiourea derivatives have been reported to possess antioxidant properties[11][12][13][14].
Protocol 3.1: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the radical scavenging activity of compounds[11][12][14].
Rationale for Experimental Choices:
-
DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
ABTS Assay: Measures the ability of an antioxidant to donate an electron to the ABTS radical cation. Using both assays provides a more comprehensive assessment of antioxidant potential.
Self-Validating System:
-
Positive Control: A known antioxidant such as Ascorbic Acid or Trolox is used to validate the assay.
-
Blank Control: Contains the solvent and the radical solution to establish the initial absorbance.
Step-by-Step Protocol (DPPH Assay):
-
Prepare a stock solution of the this compound derivatives in methanol or ethanol.
-
In a 96-well plate, add different concentrations of the compounds.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Step-by-Step Protocol (ABTS Assay):
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to an absorbance of ~0.7 at 734 nm.
-
Follow a similar procedure as the DPPH assay, measuring the absorbance at 734 nm after a short incubation period.
Data Presentation:
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Derivative 1 | e.g., 45.3 | e.g., 28.7 |
| Derivative 2 | e.g., 32.1 | e.g., 19.5 |
| Ascorbic Acid | e.g., 15.8 | e.g., 9.2 |
Note: The IC50 values are hypothetical and should be replaced with experimental data.
Conclusion
The protocols outlined in this guide provide a robust starting point for the comprehensive biological activity screening of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and antioxidant properties, researchers can efficiently identify promising lead compounds for further development. The emphasis on proper experimental design, including the use of appropriate controls, ensures the generation of high-quality, reliable data. The mechanistic insights gained from secondary assays will be crucial for understanding the mode of action of these novel derivatives and for guiding future optimization efforts in the quest for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. repositorio.ufba.br [repositorio.ufba.br]
- 11. benchchem.com [benchchem.com]
- 12. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 13. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for high yield synthesis of 1,1-Dibenzyl-thiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the high-yield synthesis of 1,1-Dibenzyl-thiourea. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this specific synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and scientific understanding.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered when synthesizing this compound, a sterically hindered N,N-disubstituted thiourea.
Q1: What is the most direct and reliable method for synthesizing this compound?
The most straightforward and commonly employed method is the reaction of dibenzylamine, a secondary amine, with carbon disulfide (CS₂).[1] This reaction proceeds via a dithiocarbamate intermediate, which is then typically coupled with another equivalent of the amine or induced to eliminate a leaving group to form the final thiourea product.
While other methods exist, such as using the highly toxic thiophosgene or multi-step routes involving isothiocyanates, the carbon disulfide route is often preferred due to the accessibility and lower acute toxicity of the starting materials.[2][3] However, this pathway is not without its challenges, particularly concerning the conversion of the dithiocarbamate intermediate.
Q2: My reaction between dibenzylamine and carbon disulfide is showing low conversion and poor yield. What are the primary causes?
Low yields in this synthesis typically stem from issues related to the stability and reactivity of the key intermediate, the dibenzyldithiocarbamate salt.
-
Poor Intermediate Conversion: The dithiocarbamate salt formed from dibenzylamine and CS₂ can be quite stable and may not readily convert to the thiourea. This conversion often requires an activating or coupling agent to proceed efficiently.[4]
-
Steric Hindrance: The two bulky benzyl groups on the nitrogen atom create significant steric hindrance. This can slow down the rate of both the initial nucleophilic attack on CS₂ and subsequent reaction steps, often requiring more forcing conditions like elevated temperatures.[4]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or stoichiometry can lead to incomplete reactions or the formation of side products. The dithiocarbamate intermediate can also decompose at elevated temperatures if not handled correctly.[2]
-
Reagent Quality: Ensure that the dibenzylamine is pure and the carbon disulfide is free from contaminants.
Q3: How can I effectively promote the conversion of the dithiocarbamate intermediate to achieve a higher yield?
This is the most critical optimization step. The dithiocarbamate needs to be activated to facilitate the reaction with a second amine or to eliminate a byproduct. Several strategies have proven effective:
-
Use of a Coupling Agent: Reagents like carbodiimides (e.g., DCC, EDCI) can be used to activate the dithiocarbamate, facilitating the elimination of H₂S and formation of the thiourea.[4]
-
Addition of an Oxidant: A one-pot method using an oxidant, such as hydrogen peroxide or an EDTA/sodium percarbonate system in water, has been shown to be effective for synthesizing thioureas from amines and CS₂.[5] The oxidant facilitates the oxidative coupling process.
-
Promotion with Halogenated Reagents: Carbon tetrabromide (CBr₄) has been demonstrated to significantly promote the reaction of amines with CS₂.[6] It is believed to form a highly reactive sulfenyl bromide intermediate that accelerates the conversion to thiourea. This method can dramatically reduce reaction times from hours to minutes and substantially increase yields.[6]
Q4: What are the recommended solvents and temperatures for this reaction?
Solvent selection is crucial for managing the solubility of intermediates and controlling the reaction rate.
-
Solvents: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is an excellent choice as it effectively solubilizes the dithiocarbamate salt intermediate.[6] Other solvents like acetonitrile, THF, and DMSO can also be used.[1][6][7] More recently, "on-water" syntheses have been developed as environmentally benign and efficient alternatives.[8]
-
Temperature: The initial addition of CS₂ to the amine is often exothermic and should be performed at a low temperature (e.g., 0 °C) to control the reaction rate.[6] Following the formation of the intermediate, the reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.[2][6] The optimal temperature will depend on the specific promoter or catalyst being used. For sterically hindered amines, gentle heating is often necessary.[4]
Q5: What is the most effective procedure for purifying the final this compound product?
Purification aims to remove unreacted starting materials, reagents, and any side products.
-
Workup: After the reaction is complete, a standard workup involves quenching the reaction mixture (often by pouring it into ice-water) and extracting the product with an organic solvent like dichloromethane or ethyl acetate.[6][7] The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification:
-
Recrystallization: This is the most common and efficient method for purifying solid thiourea derivatives.[2] A suitable solvent system (e.g., ethanol/water, acetone/hexane) should be identified to provide high recovery of pure crystalline product.
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar polarity to the product, silica gel column chromatography is a powerful alternative.[7] A solvent system such as petroleum ether/ethyl acetate is typically used for elution.[6]
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Product Formation | 1. Dibenzylamine is a weak nucleophile under the conditions. 2. Dithiocarbamate intermediate is stable and not converting. 3. Reaction temperature is too low. | 1. Consider using a stronger base to deprotonate the amine or a phase transfer catalyst if using a biphasic system.[9] 2. Add a promoting agent like CBr₄ or an oxidant like H₂O₂.[5][6] 3. Increase the reaction temperature gently and monitor by TLC. For sterically hindered substrates, microwave irradiation can also be effective.[4] |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, causing decomposition of the dithiocarbamate intermediate. 2. Incorrect stoichiometry of reagents. | 1. Maintain a lower temperature during the addition of CS₂. Optimize the heating temperature for the conversion step by monitoring with TLC.[2] 2. Carefully control the stoichiometry. Ensure the limiting reagent is fully consumed before workup. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities (e.g., unreacted starting material, solvent residue). 2. The product may be inherently low-melting. | 1. Purify the crude product using silica gel column chromatography before attempting recrystallization.[7] 2. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Low Isolated Yield After Workup | 1. Product loss during extraction due to partial water solubility. 2. Product loss during purification steps. | 1. Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water. 2. For recrystallization, use a minimal amount of hot solvent and cool slowly. For chromatography, ensure careful collection of fractions. |
Visualized Mechanisms and Workflows
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the CBr₄-promoted synthesis of this compound from dibenzylamine and carbon disulfide, highlighting the formation of the key dithiocarbamate and sulfenyl bromide intermediates.[6]
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting low-yield experiments.
Caption: Decision tree for diagnosing low-yield reactions.
Optimized Experimental Protocol
This protocol is based on a CBr₄-promoted method, which has been shown to be highly efficient.[6]
Materials:
-
Dibenzylamine
-
Carbon Disulfide (CS₂)
-
Carbon Tetrabromide (CBr₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzylamine (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per mmol of amine).
-
Initial Reaction: Cool the stirred solution in an ice-water bath to 0 °C.
-
CS₂ Addition: Add carbon disulfide (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. A precipitate of the dithiocarbamate salt may form. Allow the mixture to stir at 0 °C for an additional 15 minutes after the addition is complete.
-
Promoter Addition: To this mixture, add a second equivalent of dibenzylamine (1.0 eq.) followed by carbon tetrabromide (1.0 eq.) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dibenzylamine is consumed (typically 15-45 minutes).
-
Workup: Pour the reaction mixture into a beaker containing ice-water (approx. 80 mL per mmol of starting amine) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of DMF used).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x volume), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield pure this compound as a white solid.
References
- 1. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Troubleshooting low yields in the synthesis of 1,1-Dibenzyl-thiourea
Technical Support Center: Synthesis of 1,1-Dibenzyl-thiourea
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who may be encountering challenges in achieving high yields and purity for this compound. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally high-yielding method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1][2] For this compound, this would involve the reaction of dibenzylamine with a suitable thiocyanate source. A common approach is the reaction of dibenzylamine with an acyl isothiocyanate, followed by hydrolysis.
Q2: I'm getting a very low yield in my synthesis of this compound. What are the likely causes?
Low yields in thiourea synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Degradation of Reagents: Isothiocyanates can be unstable and susceptible to degradation, especially if they are old or have been stored improperly.[1]
-
Steric Hindrance: The bulky nature of the two benzyl groups on the nitrogen of dibenzylamine can sterically hinder the approach of the electrophile, slowing down the reaction rate and potentially leading to incomplete conversion.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Several side reactions can compete with the formation of your desired product, consuming starting materials and reducing the overall yield. Common side reactions include the formation of symmetrical thioureas (if starting from a primary amine and CS2 to generate an isothiocyanate in situ), desulfurization, and oxidation.[1][5]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially if the product has some solubility in the wash solvents or if the chosen purification method is not optimal.
The following sections will provide detailed troubleshooting steps for each of these potential issues.
Troubleshooting Guide: Low Yields
Issue 1: Reaction Failure or Incomplete Conversion
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted dibenzylamine.
Underlying Causes & Solutions:
-
Poor Reagent Quality: If using an isothiocyanate, ensure it is fresh or has been recently purified.[1] Consider generating the isothiocyanate in situ if you suspect degradation is a significant issue.[1]
-
Insufficient Activation of Amine: Dibenzylamine is a secondary amine, but its nucleophilicity can be a limiting factor. The addition of a non-nucleophilic base, such as triethylamine, can help to deprotonate the amine, increasing its nucleophilicity and promoting the reaction.[1]
-
Steric Hindrance: To overcome steric hindrance from the two benzyl groups, you may need to adjust the reaction conditions.[1]
Parameter Recommended Adjustment Rationale Temperature Increase the reaction temperature in increments of 10-20 °C. Provides the necessary activation energy to overcome the steric barrier. Reaction Time Prolong the reaction time, monitoring progress by TLC or LC-MS. Allows more time for the sterically hindered nucleophile to react. Solvent Use a higher-boiling point solvent if a significant temperature increase is needed. Ensures the reaction can be safely conducted at the desired temperature. Microwave Irradiation If available, microwave synthesis can be effective in overcoming steric barriers.[1] Provides rapid and efficient heating, often leading to shorter reaction times and higher yields.
Experimental Protocol: General Procedure for the Synthesis of this compound
-
To a solution of dibenzylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile), add the isothiocyanate source (1.0-1.1 equivalents).
-
If the reaction is sluggish, add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction does not proceed, gently heat the mixture to reflux.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[6]
Issue 2: Presence of Significant Byproducts
Symptom: Your crude product shows multiple spots on TLC or peaks in LC-MS that do not correspond to your starting material or desired product.
Underlying Causes & Solutions:
-
Desulfurization: Thioureas can undergo desulfurization to form carbodiimides or guanidines, especially at elevated temperatures or in the presence of certain reagents.[7][8][9]
-
Solution: Avoid excessive heating. If high temperatures are necessary to drive the reaction, consider using microwave irradiation for shorter reaction times.[1] Also, be mindful of any reagents that could promote desulfurization.
-
-
Oxidation: Thioureas are susceptible to oxidation, which can be caused by atmospheric oxygen or oxidizing agents introduced during the reaction or workup.[5][10]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents are de-gassed and that any reagents used are free from peroxides.
-
-
Hydrolysis: The thiourea product can be hydrolyzed back to the starting amine, particularly if the workup involves strongly acidic or basic conditions.[5]
-
Solution: Use mild conditions for workup and purification. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Workflow for Identifying and Mitigating Side Reactions:
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize, or it streaks on a silica gel column.
Underlying Causes & Solutions:
-
Residual Starting Materials/Reagents: Unreacted dibenzylamine or other reagents can interfere with crystallization and chromatography.
-
Solution: If your product is not sensitive to acid, an acidic wash (e.g., dilute HCl) during the workup can remove residual basic starting materials like dibenzylamine.
-
-
Product Characteristics: Some thioureas are inherently difficult to crystallize.
-
Solution: If direct crystallization from the crude mixture fails, purification by column chromatography is the next logical step. If the compound streaks on silica, consider using a different solvent system or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, reverse-phase chromatography may be an option.[6]
-
Recommended Purification Protocol:
-
After the reaction is complete, concentrate the reaction mixture.
-
Redissolve the crude residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Attempt to recrystallize the purified crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).
-
If recrystallization is unsuccessful, perform column chromatography on silica gel.
Characterization of this compound
Accurate characterization of your final product is crucial to confirm its identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Aromatic protons from the benzyl groups. - A singlet for the two equivalent methylene (-CH₂-) groups. - A broad singlet for the -NH proton.[11] |
| ¹³C NMR | - A peak for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm.[12] - Peaks for the aromatic carbons of the benzyl groups. - A peak for the methylene (-CH₂-) carbons. |
| FT-IR | - N-H stretching vibration. - C=S stretching vibration. - Aromatic C-H and C=C stretching vibrations.[12] |
| Mass Spec | The molecular ion peak corresponding to the mass of this compound. |
Reaction Mechanism
The synthesis of a 1,1-disubstituted thiourea from an isothiocyanate and a secondary amine proceeds via a nucleophilic addition mechanism.
Caption: General mechanism for the synthesis of this compound.
The lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic carbon of the isothiocyanate.[13] This is followed by a proton transfer to yield the final thiourea product.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Side reactions and byproduct formation in 1,1-Dibenzyl-thiourea synthesis
Welcome to the technical support center for the synthesis of 1,1-dibenzyl-thiourea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, minimize side reactions, and optimize your yield and purity.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound, a symmetrically disubstituted thiourea, is most commonly achieved through the reaction of dibenzylamine with carbon disulfide. This reaction, while straightforward in principle, is sensitive to reaction conditions and can be prone to side reactions and byproduct formation. A thorough understanding of the underlying chemical principles is crucial for successful and reproducible synthesis.
The primary reaction involves the nucleophilic attack of the secondary amine (dibenzylamine) on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate salt as an intermediate, which then typically reacts with a second equivalent of the amine to yield the thiourea and release hydrogen sulfide. However, variations in temperature, stoichiometry, and the presence of impurities can lead to undesired chemical pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reaction of dibenzylamine with carbon disulfide.[1][2] This one-pot synthesis is favored for its operational simplicity and generally high yields when performed under optimized conditions.[1]
Q2: What are the key reaction parameters to control during the synthesis?
A2: Temperature, solvent, and stoichiometry are critical. The reaction is typically run at or below room temperature to minimize side reactions. The choice of solvent can influence the solubility of intermediates and the reaction rate. A 2:1 molar ratio of dibenzylamine to carbon disulfide is theoretically required for the formation of the thiourea and a dithiocarbamate salt of dibenzylamine.
Q3: Can I use a primary amine instead of dibenzylamine to synthesize a thiourea?
A3: Yes, primary amines react with carbon disulfide to form N,N'-disubstituted thioureas. However, the reaction mechanism and potential side reactions can differ. With primary amines, the formation of isothiocyanates as intermediates is a more prominent pathway.[3][4][5]
Q4: Is the reaction sensitive to air or moisture?
A4: While the reaction does not typically require strictly anhydrous or inert conditions, excessive moisture can potentially lead to the hydrolysis of carbon disulfide. It is good practice to use dry solvents and apparatus to ensure reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 2. Poor Quality Reagents: Impure dibenzylamine or carbon disulfide can inhibit the reaction. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Allow the reaction to proceed for a longer duration or slightly increase the temperature (e.g., to room temperature). 2. Ensure the purity of your starting materials. Dibenzylamine can be purified by distillation. 3. Carefully measure and use the correct molar ratios of reactants. |
| Formation of an Oily or Gummy Product | 1. Presence of Dithiocarbamate Intermediate: The dithiocarbamate salt intermediate may not have fully converted to the thiourea. 2. Solvent Effects: The product may be oiling out of the chosen solvent. | 1. Increase the reaction time or gently warm the mixture to facilitate the conversion. 2. Try a different solvent system for the reaction or workup to improve crystallization. |
| Product is Contaminated with a Foul-Smelling Impurity | 1. Residual Hydrogen Sulfide (H₂S): H₂S is a byproduct of the reaction and can be trapped in the product. 2. Decomposition: The product may be decomposing, releasing sulfur compounds. | 1. Thoroughly wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove H₂S. 2. Avoid excessive heating during the reaction and workup. Store the final product in a cool, dark place. |
| Presence of an Unexpected Byproduct (e.g., Urea derivative) | 1. Oxidative Desulfurization: The thiourea product can be oxidized to the corresponding urea, especially during workup or if oxidizing agents are present.[6][7] | 1. Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid strong oxidizing agents during the workup. If an oxidative workup is necessary, consider alternative purification methods like chromatography. |
Visualizing the Reaction and Troubleshooting Logic
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the main reaction pathway and the decision-making flow for addressing common issues.
Caption: Main reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
Dibenzylamine (high purity)
-
Carbon disulfide (ACS grade or higher)
-
Ethanol (anhydrous)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibenzylamine (2.0 equivalents) in anhydrous ethanol.
-
Addition of Carbon Disulfide: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise using a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours. A precipitate of the product should form.
-
Workup:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol, deionized water, and finally a small amount of cold ethanol again to aid in drying.
-
-
Purification:
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.
-
Dry the purified product under vacuum.
-
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Potential Side Reactions
A key to successful synthesis is understanding and mitigating potential side reactions.
-
Desulfurization to 1,1-Dibenzyl-urea: This is a common side reaction where the thiocarbonyl group is converted to a carbonyl group.[6][7] It can be promoted by oxidizing agents or elevated temperatures. To minimize this, avoid excessive heat and exposure to air, especially during workup.
-
Formation of Isothiocyanate: While more common with primary amines, there is a possibility of the dithiocarbamate intermediate eliminating H₂S to form an isothiocyanate. However, for secondary amines like dibenzylamine, this pathway is less favorable.
-
Thermal Decomposition: At elevated temperatures, thioureas can decompose.[8][9] The decomposition products can be complex and may include amines, isothiocyanates, and carbodiimides.[9] It is therefore crucial to maintain moderate temperatures throughout the synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,1-Dibenzyl-thiourea
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the purity of crude 1,1-Dibenzyl-thiourea. This document offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during experimental work. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Purity
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The purity of these compounds is paramount, as impurities can lead to erroneous experimental results, misleading structure-activity relationship (SAR) studies, and potential toxicity in drug development pipelines. This guide will equip you with the knowledge to effectively purify crude this compound, ensuring the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears as an oil or a sticky solid. What is the likely cause and how can I resolve this?
A: The presence of an oil or sticky solid often indicates the presence of residual solvents or low-melting point impurities.
-
Causality: The synthesis of this compound typically involves the reaction of dibenzylamine with an isothiocyanate precursor. Incomplete reaction, side reactions, or the use of high boiling point solvents can result in a crude product that is difficult to handle. A common side-product in benzylation reactions, especially when using dimethylformamide (DMF) as a solvent, is the formation of N,N-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can act as a catalyst poison in subsequent reactions and contribute to the impure nature of the product.[1]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. For high-boiling solvents like DMF, a high-vacuum pump may be necessary.
-
Trituration: Attempt to solidify the crude product by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is a good starting point.
-
Proceed to Purification: If trituration fails to produce a solid, proceed directly to purification methods such as column chromatography.
-
Q2: I performed a recrystallization, but the purity of my this compound did not significantly improve. What went wrong?
A: Suboptimal solvent selection or procedural errors are the most common reasons for failed recrystallizations.
-
Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[2][3] If the solvent dissolves the impurities as effectively as the product at low temperatures, or if the product is too soluble at room temperature, purification will be inefficient.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
-
Solvent Screening: A systematic solvent screen is crucial. The ideal solvent should dissolve the crude this compound at an elevated temperature but exhibit low solubility at room temperature or below. Based on literature for similar compounds, promising solvent systems include ethanol, acetone, or a mixture of acetone and ethanol.[1][4][5]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[6] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Q3: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How can I identify the impurities?
A: Multiple spots on a TLC plate indicate the presence of more than one compound. Identifying these impurities is key to optimizing the purification strategy.
-
Causality: The synthesis of thioureas can have side reactions. For instance, the reaction of an isothiocyanate with an amine can be incomplete, leaving starting materials in the crude product.[4][7]
-
Troubleshooting and Identification:
-
Co-spotting: Spot your purified sample alongside the starting materials (dibenzylamine and the isothiocyanate precursor) on the same TLC plate. This will help you determine if any of the impurities are unreacted starting materials.
-
Staining: Use different TLC visualization agents to detect a wider range of compounds. While many organic compounds are visible under UV light, some may not be. Stains like potassium permanganate can help visualize compounds that are susceptible to oxidation.[8]
-
Spectroscopic Analysis: If the impurities can be isolated (e.g., through preparative TLC or column chromatography), techniques like NMR spectroscopy can be invaluable for structure elucidation. Reference tables of NMR chemical shifts for common laboratory solvents and impurities can aid in identifying contaminants.[7]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
Materials:
-
Crude this compound
-
Ethanol
-
Acetone
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of acetone and ethanol is often effective for acylthiourea derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography Purification
Column chromatography is a powerful technique for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good solvent system will give a retention factor (Rf) of ~0.3 for this compound. A gradient of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvent System | Expected Purity | Key Considerations |
| Recrystallization | Ethanol, Acetone, or Acetone/Ethanol mixture | >98% (can vary) | Slow cooling is crucial for high purity.[6] |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% | Proper solvent system selection via TLC is critical. |
Visualizing the Purification Workflow
Caption: Decision workflow for purifying crude this compound.
References
- 1. 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Challenges in the scale-up synthesis of 1,1-Dibenzyl-thiourea
Technical Support Center: Synthesis of 1,1-Dibenzyl-thiourea
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of this compound. The content is structured in a practical question-and-answer format to address common and critical challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable and scalable synthetic route for this compound?
When scaling the synthesis of a 1,1-disubstituted thiourea, the choice of thiocarbonyl source is critical. While direct reaction with reagents like thiophosgene is possible, its extreme toxicity makes it unsuitable for scale-up. A more robust and safer two-step approach involves the use of an acyl isothiocyanate intermediate.
Answer: The recommended and most scalable route is the reaction of dibenzylamine with an in situ generated benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl protecting group.[1] This method avoids hazardous reagents and typically provides high yields of the desired product.
Route Comparison:
| Feature | Route 1: Acyl Isothiocyanate (Recommended) | Route 2: Thiophosgene (CSCl₂) | Route 3: Carbon Disulfide (CS₂) |
| Key Reagents | Dibenzylamine, Benzoyl Chloride, KSCN, NaOH | Dibenzylamine, Thiophosgene | Dibenzylamine, CS₂, Activating Agent |
| Scalability | High. Reagents are common and manageable. | Very Low. Extreme toxicity of thiophosgene.[2][3] | Moderate. Requires careful control to avoid side reactions.[4] |
| Safety | Good. Avoids highly toxic reagents. | Poor. Thiophosgene is a severe inhalation hazard. | Moderate. CS₂ is highly flammable and toxic. |
| Yield | Generally high (often >80% over two steps). | Variable, can be high but handling losses are a concern. | Often lower due to side product formation.[4] |
| Key Challenge | Requires an additional deprotection step. | Extreme safety protocols and equipment are necessary. | Formation of stable dithiocarbamate salts and thiuram disulfides.[5] |
The acyl isothiocyanate route offers the best balance of safety, yield, and scalability, making it the preferred method in a drug development setting.
Q2: During the formation of the intermediate, 1-benzoyl-3,3-dibenzylthiourea, my yields are inconsistent. What are the critical parameters to control?
Answer: The formation of the N-acylthiourea intermediate is a crucial step that depends on the efficient in situ generation of benzoyl isothiocyanate. The primary cause of inconsistency is often moisture or impure reagents.
Causality: Benzoyl isothiocyanate is formed by the nucleophilic substitution of the chloride in benzoyl chloride by the thiocyanate anion. The newly formed isothiocyanate is highly electrophilic and reacts immediately with the nucleophilic dibenzylamine. Any moisture present can hydrolyze the benzoyl chloride or the isothiocyanate, reducing the yield.
Troubleshooting & Optimization:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, typically acetone or acetonitrile.
-
Reagent Quality: Use high-purity benzoyl chloride and ensure the potassium thiocyanate (KSCN) is dry. Grinding the KSCN before use can increase its surface area and reactivity.
-
Temperature: The formation of benzoyl isothiocyanate is typically performed at room temperature or with gentle warming. The subsequent reaction with dibenzylamine is exothermic; slow addition of the amine at 0-5 °C is recommended on a larger scale to maintain control.
-
Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to ensure the complete consumption of dibenzylamine.
Below is a workflow for this critical step.
Caption: Workflow for the synthesis of the N-acylthiourea intermediate.
Q3: The final hydrolysis step to remove the benzoyl group is either incomplete or seems to degrade my product. How can I optimize this deprotection?
Answer: The basic hydrolysis of the benzoyl group is a critical step where reaction conditions must be carefully balanced to ensure complete deprotection without causing decomposition of the thiourea product. Overly harsh conditions (high temperature or high base concentration) can lead to the breakdown of the thiourea moiety itself.
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate collapses, cleaving the N-C(O) bond to release the thiourea and a benzoate salt.
Optimization Parameters for Hydrolysis:
| Parameter | Recommendation | Rationale & Scientific Insight |
| Base | 1-2 M Sodium Hydroxide (NaOH) | Sufficiently nucleophilic for deprotection without being overly aggressive. Using a large excess can promote side reactions. |
| Solvent System | Methanol/Water or Ethanol/Water (e.g., 9:1 v/v) | The alcohol solubilizes the organic intermediate, while water is required to dissolve the NaOH and facilitate the hydrolysis. |
| Temperature | 25-50 °C | This reaction is often successful at room temperature but may require gentle heating to proceed at a reasonable rate. Temperatures above 60 °C significantly increase the risk of thiourea decomposition.[6][7] |
| Reaction Time | 2-6 hours | Monitor by TLC until the starting material is fully consumed. Prolonged reaction times, especially at elevated temperatures, should be avoided. |
Troubleshooting Guide:
| Problem | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Increase reaction time first. If still incomplete, slightly increase temperature (e.g., from 25°C to 40°C). Check stoichiometry of NaOH. |
| Low Yield/Product Decomposition | Temperature is too high or base concentration is excessive. | Reduce the reaction temperature. Ensure the concentration of NaOH is not higher than 2M. Quench the reaction as soon as TLC shows completion. |
| Difficult Product Isolation | Product is partially soluble in the aqueous methanol. | After reaction completion, pour the mixture into ice water. The product should precipitate. If it remains oily, it may be due to impurities. |
Q4: What is the best purification strategy for this compound on a multi-gram scale?
Answer: For multi-gram and pilot-scale synthesis, purification by chromatography is generally inefficient and costly.[8] The preferred method for purifying this compound is recrystallization .
Causality: A successful recrystallization relies on the difference in solubility of the product and its impurities in a given solvent system at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Recommended Protocol for Recrystallization:
-
Solvent Screening: Test solvents like ethanol, isopropanol, acetone, and ethyl acetate. A mixture, such as ethanol/water or acetone/hexane, is often effective.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent (or solvent mixture).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Common Impurities and Their Removal:
-
Benzoic Acid (from hydrolysis): Can be removed by a pre-recrystallization wash of the crude product with a mild aqueous base like sodium bicarbonate solution.
-
Unreacted 1-benzoyl-3,3-dibenzylthiourea: This is less polar than the final product. It will have different solubility and can often be removed effectively by choosing the correct recrystallization solvent. Checking the purity of the recrystallized product by TLC is essential.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale, designed for easy adaptation to larger scales.
Caption: Step-by-step synthesis and purification workflow.
Step 1: Synthesis of 1-Benzoyl-3,3-dibenzylthiourea (Intermediate)
-
To a stirred suspension of potassium thiocyanate (1.1 eq) in anhydrous acetone, add benzoyl chloride (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes. The formation of the isothiocyanate is indicated by the formation of a KCl precipitate.
-
In a separate flask, dissolve dibenzylamine (1.0 eq) in anhydrous acetone.
-
Slowly add the dibenzylamine solution to the benzoyl isothiocyanate mixture. Maintain the temperature below 25 °C using a water bath if necessary.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of dibenzylamine by TLC.
-
Once complete, pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and air dry. This crude intermediate is often pure enough for the next step.
Step 2: Hydrolysis to this compound
-
Suspend the crude 1-benzoyl-3,3-dibenzylthiourea in a 9:1 mixture of methanol and water.
-
Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to 40-50 °C and stir for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the crude this compound precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
References
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 5. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1,1-Dibenzyl-thiourea during synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,1-Dibenzyl-thiourea, with a focus on preventing its decomposition.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved by the reaction of benzyl isothiocyanate with dibenzylamine, is generally straightforward. However, decomposition of the starting materials or the product can lead to low yields and purification difficulties. This guide offers practical, experience-driven advice to help you navigate these challenges and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and reliable method is the nucleophilic addition of dibenzylamine to benzyl isothiocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions.
Q2: What are the primary causes of low yields in this synthesis?
Low yields can often be attributed to several factors:
-
Degradation of Benzyl Isothiocyanate: Isothiocyanates can be sensitive to moisture and prolonged storage.
-
Steric Hindrance: The bulky nature of the two benzyl groups on the dibenzylamine can slow the reaction rate.[1]
-
Side Reactions: Competing reactions can consume starting materials or lead to impurities.
-
Product Decomposition: The thiourea product itself can degrade under certain workup or purification conditions.
Q3: I observe a yellowing of my reaction mixture or final product. What does this indicate?
A yellow discoloration can be a sign of decomposition.[1] Thioureas can undergo oxidation or thermal degradation, leading to colored byproducts. It is crucial to store the final product in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Product Yield and Formation of Impurities
Symptoms:
-
TLC analysis shows multiple spots in addition to the product.
-
The isolated yield is significantly lower than expected.
-
An "off" or sulfurous odor is detected.
Potential Causes & Solutions:
| Potential Cause | Underlying Chemistry | Recommended Solution | Expected Outcome |
| Degradation of Benzyl Isothiocyanate | Isothiocyanates are electrophilic and can react with atmospheric moisture over time, leading to the formation of corresponding amines and other byproducts. | Use freshly distilled or newly purchased benzyl isothiocyanate. Store it under an inert atmosphere (nitrogen or argon) in a refrigerator. | Increased yield of the desired this compound and reduced side products from isothiocyanate decomposition.[1] |
| Oxidation of Thiourea | The sulfur atom in the thiourea moiety is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of disulfide species or other oxidized products. | Degas the solvent before use and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. During workup, avoid prolonged exposure to air. | Minimized formation of oxidative byproducts, resulting in a cleaner product and higher yield. |
| Thermal Decomposition | Thioureas can decompose at elevated temperatures. The decomposition of thiourea can start at temperatures as low as 140°C.[2] | Conduct the reaction at room temperature or with gentle heating if necessary. Monitor the reaction progress closely by TLC to avoid unnecessarily long reaction times at elevated temperatures. | Prevention of thermal degradation of the product, leading to a cleaner reaction profile and improved yield. |
| Hydrolysis during Workup | Although generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during workup can lead to hydrolysis of the thiourea to urea, amines, and hydrogen sulfide. | Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate solution followed by brine. Avoid strong acids or bases unless necessary for quenching. | Preservation of the thiourea product during purification. |
Experimental Protocol: Synthesis of this compound with Minimized Decomposition
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add dibenzylamine (1.0 eq.).
-
Dissolve the amine in anhydrous and degassed dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Addition of Isothiocyanate:
-
Slowly add a solution of benzyl isothiocyanate (1.0 eq.) in the same anhydrous, degassed solvent to the stirred amine solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of acetone and ethanol has been reported to be effective for similar N-acyl-N',N'-dibenzylthiourea derivatives.[3] Alternatively, a solvent system of n-hexane and ethyl acetate can be explored.
-
Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Product Oils Out During Recrystallization
Symptom:
-
Instead of forming crystals upon cooling, the product separates as an oil.
Potential Causes & Solutions:
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Solvent System Inappropriateness | The chosen solvent may be too good a solvent even at low temperatures, or the polarity difference in a two-solvent system may be too large, causing rapid precipitation. | Experiment with different solvent systems. Good options include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[4] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to oiling out. | Attempt to purify the crude product by flash column chromatography before recrystallization. |
| Cooling Too Rapidly | Rapid cooling does not allow sufficient time for crystal nucleation and growth. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
Understanding the Decomposition Pathways
A foundational understanding of how this compound can decompose is essential for preventing it.
Diagram: Potential Decomposition Pathways
Caption: Major decomposition pathways for this compound.
-
Oxidative Decomposition: The thiocarbonyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This is often accelerated by light and heat. The resulting products can be complex, but often involve the formation of disulfide-linked species.
-
Hydrolytic Decomposition: In the presence of water, and particularly under acidic or basic conditions, the thiourea can hydrolyze. This process breaks the C-N bonds, ultimately leading to the formation of the constituent amines (dibenzylamine and benzylamine), carbon dioxide, and hydrogen sulfide.
-
Thermal Decomposition: At elevated temperatures, thioureas can undergo complex decomposition reactions. These can involve the elimination of hydrogen sulfide to form a carbodiimide intermediate, which can then undergo further reactions.[5]
By understanding these pathways, the rationale for using an inert atmosphere, moderate temperatures, and mild workup conditions becomes clear.
References
Technical Support Center: Purification of Oily 1,1-Dibenzyl-thiourea Derivatives
Welcome to the technical support center for the purification of 1,1-dibenzyl-thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of these often-oily and viscous compounds. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues in column chromatography, ensuring you can achieve high purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust, validated solutions.
Question 1: My oily product is streaking badly on the TLC plate and shows poor separation on the column. What's happening?
Answer:
This is a classic problem when dealing with nitrogen-containing compounds like thioureas on standard silica gel. The streaking indicates a strong, undesirable interaction between your compound and the stationary phase, which prevents the formation of clean bands necessary for separation.
Root Causes & Mechanistic Explanation:
-
Acid-Base Interaction: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the nitrogen atoms of your thiourea derivative can act as a Lewis base, leading to strong, sometimes irreversible, adsorption to these acidic sites. This causes the compound to "stick" and streak rather than eluting cleanly.
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, it cannot effectively displace the strongly adsorbed thiourea derivative from the silica, leading to tailing and poor mobility. Conversely, if it's too polar, it may wash all compounds off the column at once, resulting in no separation.
Solutions & Protocols:
-
Neutralize the Stationary Phase: The most effective solution is to suppress the acidity of the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.1–2% triethylamine (Et₃N) or a few drops of ammonia solution to your chosen solvent system (e.g., Hexane/Ethyl Acetate).[1][2] First, run a TLC with the modified eluent. You should observe a significant reduction in streaking and a more defined spot. Use this same modified solvent system for your column.
-
-
Optimize the Solvent System: The ideal solvent system should place your target compound at an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation in flash chromatography.[3][4]
-
Starting Point: For relatively non-polar this compound derivatives, begin with a low-polarity mixture like 5-10% Ethyl Acetate in Hexane.[5]
-
Gradient Elution: If your crude mixture contains impurities with very different polarities, an isocratic (single solvent mixture) elution may not be effective. A gradient elution, where you gradually increase the percentage of the more polar solvent during the run, is highly recommended.[2] This will elute the non-polar impurities first, followed by your product, and finally the more polar impurities, all while maintaining good peak shape.
-
Question 2: My yield is very low, and I suspect the compound is decomposing on the column. How can I confirm and prevent this?
Answer:
Compound degradation on silica gel is a significant risk for acid-sensitive molecules, including some thiourea derivatives.[6] The prolonged exposure to the acidic stationary phase during chromatography can catalyze hydrolysis or rearrangement reactions.
Root Causes & Mechanistic Explanation:
-
Acid-Catalyzed Degradation: The acidic silanol groups on the silica surface can protonate the thiourea, rendering it susceptible to decomposition. The longer the compound remains on the column, the greater the extent of degradation.
Solutions & Protocols:
-
Confirm Instability with 2D TLC: Before running a large-scale column, you must verify if your compound is stable on silica.
-
Protocol: Spot your crude mixture on a TLC plate. Run the plate in a suitable solvent system. After the run, remove the plate, dry it completely, and then turn it 90 degrees. Now, run the plate again in the same solvent system. If the compound is stable, the spot will simply move diagonally up the plate. If it is decomposing, you will see new spots appearing in the second dimension that were not present after the first run.[6]
-
-
Minimize Contact Time with Flash Chromatography: Traditional gravity chromatography can be slow, maximizing the risk of degradation. Flash chromatography, which uses positive pressure (air or nitrogen) to accelerate the mobile phase, is essential.[7] This significantly reduces the time your compound spends in contact with the silica.
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, switching to a neutral or basic stationary phase is the best course of action.
-
Recommended Alternatives:
-
Neutral Alumina: An excellent choice for basic or acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[6]
-
-
Note: You will need to re-optimize your solvent system using TLC with these new stationary phases, as the elution order and Rf values will change.
-
-
Deactivate the Silica Gel: If you must use silica, you can reduce its acidity before use.
-
Protocol: Pack your column with silica gel using a solvent system containing 1-3% triethylamine. Flush the column with one to two column volumes of this solvent mixture, discarding the eluant. This process deactivates the most aggressive acidic sites. You can then run the column using your standard eluent (with or without triethylamine).[2]
-
Question 3: My product is a thick, viscous oil that is very difficult to load onto the column. This results in an uneven starting band and terrible separation. What is the correct loading technique?
Answer:
Proper sample loading is critical for a successful separation. For viscous oils, directly pipetting the neat substance onto the column is not recommended as it prevents the formation of the thin, uniform starting band required for high resolution.[3][8]
Root Causes & Mechanistic Explanation:
-
Poor Mass Transfer: A thick, concentrated band of oil at the top of the column does not allow for efficient partitioning between the stationary and mobile phases. The solvent flows around the glob of oil instead of through it, leading to severe band broadening and poor separation.
Solutions & Protocols:
-
Dry Loading (Recommended Method): This is the most robust and reliable method for oily and poorly soluble compounds. It ensures the sample is finely and evenly distributed on the stationary phase before elution begins.
-
Protocol:
-
Dissolve your oily crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (typically 2-5 times the mass of your crude product).
-
Swirl the flask to create a slurry, ensuring the oil is fully adsorbed onto the silica.
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat.[9]
-
Carefully layer this powder on top of your packed column. Add a thin protective layer of sand on top before beginning elution.[2][9]
-
-
-
Wet Loading (Solution Method): This method can work if done correctly but carries a higher risk of disturbing the column bed.
-
Protocol:
-
Dissolve your oily product in the absolute minimum amount of your mobile phase or a slightly more polar solvent. Using too much solvent or a solvent that is too strong will compromise the separation from the start.[9]
-
Using a long Pasteur pipette, carefully and slowly drip the solution onto the top of the column, allowing it to spread evenly across the surface without disturbing the silica bed.
-
Drain the solvent just to the level of the silica, and then carefully add a protective layer of sand before filling the column with eluent.[9]
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting common column chromatography issues with oily thiourea derivatives.
Caption: A decision tree for troubleshooting the purification of oily thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for these types of compounds?
A: There is no single "best" system, as the ideal mobile phase depends on the specific substitutions on your thiourea derivative. However, a good starting point for method development is a binary mixture of a non-polar solvent and a moderately polar solvent.[1]
-
Common Choice: Hexane (or heptane) as the weak solvent and ethyl acetate as the strong solvent is the most common and effective system.[4]
-
Method Development: Start with a TLC plate using a 9:1 Hexane:EtOAc mixture. If the Rf is too low, increase the polarity by moving to 8:2, 7:3, and so on, until the desired Rf of 0.2-0.4 is achieved.[1]
Q2: My purified oil still won't crystallize. What can I do?
A: Achieving crystallization from a purified oil can be challenging and often requires patience and experimentation. "Oiling out" is a common phenomenon where the compound separates as a liquid phase instead of a solid.[10]
-
Ensure Purity: First, confirm the purity of your oil by ¹H NMR. Even trace amounts of solvent or impurities can inhibit crystallization.
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (e.g., cold n-hexane or pentane) to your oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the oil to solidify.[11]
-
Solvent Layering: Dissolve the oil in a small amount of a dense, "good" solvent (like dichloromethane). Carefully layer a less dense, "bad" solvent (like hexane) on top without mixing. Seal the vial and leave it undisturbed. Slow diffusion at the interface can promote crystal growth.[12]
-
Seeding: If you have ever managed to get even a tiny crystal of the compound before, add it to a supersaturated solution of your oil. This seed crystal will act as a template for further crystal growth.[12]
-
Advanced Method: A recently described method involves creating an emulsion of the solute, freeze-drying it to form an amorphous solid, and then suspending this solid in a solvent like water to obtain a hydrated crystalline form.[10]
Q3: How can I visualize my compound on a TLC plate if it's not UV-active?
A: While many aromatic thiourea derivatives are UV-active, if yours is not, you will need to use a chemical stain.
-
General Purpose Stains: Potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.
-
Thiourea-Specific Stains: A solution of sodium nitroprusside and potassium hexacyanoferrate(III) can be used to specifically detect thiourea and its derivatives.[13] Another option involves a spray reagent made from sodium nitroprusside, sodium hydroxide, and hydrogen peroxide.[13]
Data Summary Tables
Table 1: Common Solvent Systems for Column Chromatography on Silica Gel
| Compound Polarity | Recommended Starting Solvent System | Polarity Modifier (if needed) |
| Non-polar | 1-10% Ethyl Acetate in Hexane | 0.1 - 1% Triethylamine (Et₃N) |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[1][5] | 0.1 - 1% Triethylamine (Et₃N) |
| Polar | 1-10% Methanol in Dichloromethane (DCM)[1] | 0.1 - 1% Triethylamine (Et₃N) or NH₄OH |
| Acidic Compounds | Standard systems + 0.1-2% Acetic Acid (AcOH)[1] | N/A |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Quick Solution(s) |
| Streaking/Tailing on TLC | Acidic silica interacting with basic compound. | Add 1% Et₃N to the eluent.[2] |
| Low Yield / Decomposition | Compound is acid-sensitive. | Use flash chromatography; deactivate silica or switch to alumina.[6][7] |
| Poor Separation / Broad Bands | Improper sample loading of viscous oil. | Use the dry loading method.[3][9] |
| Compound Won't Elute | Solvent system is not polar enough. | Gradually increase the eluent polarity (gradient elution).[6] |
| Failure to Crystallize | Residual impurities; inherent properties of the oil. | Confirm purity, then attempt trituration or solvent layering.[11][12] |
Standard Workflow for Purification
The diagram below outlines the standard, self-validating workflow for purifying an oily this compound derivative, incorporating the troubleshooting steps discussed.
Caption: A standard workflow for the purification of oily thiourea derivatives.
References
- 1. silicycle.com [silicycle.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 8. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. unifr.ch [unifr.ch]
- 13. epfl.ch [epfl.ch]
How to remove unreacted starting materials from 1,1-Dibenzyl-thiourea
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,1-Dibenzyl-thiourea. Here, you will find practical troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My crude this compound product is an oil and won't solidify. What should I do?
A1: Oiling out during crystallization is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.
-
Immediate Action: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If that fails, add a seed crystal of pure this compound if available.
-
Solvent System Modification: If the product remains an oil, your solvent system is likely too nonpolar or the temperature is too high. A mixed solvent system can be effective. For instance, if you are using a nonpolar solvent like hexane, gradually add a more polar co-solvent such as ethyl acetate or acetone until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly.[1]
-
Underlying Cause: The issue might be a high concentration of unreacted benzylamine, which is a liquid at room temperature.[2] Consider a pre-purification wash. Dissolve the crude oil in a water-immiscible solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the basic benzylamine. Follow with a water wash and then a brine wash before drying and concentrating the organic layer.
Q2: After recrystallization, my this compound is still showing impurities on the TLC plate. How can I improve the purity?
A2: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.
-
Optimize Recrystallization: Experiment with different solvent systems. Ethanol or a mixture of ethanol and water are often good starting points for thiourea derivatives. The goal is to find a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1]
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common choice for separating compounds of moderate polarity like thioureas.[3]
-
Identify the Impurity: If possible, identify the impurity. Unreacted benzylamine will have a different Rf value on TLC and can be removed by an acid wash as described above. Other potential byproducts include symmetrical N,N'-dibenzylthiourea or other guanidine derivatives which may require chromatographic separation.[4]
Q3: I am having trouble visualizing the spots for my starting materials and product on the TLC plate. What visualization technique should I use?
A3: While this compound has aromatic rings and should be UV active, sometimes the concentration is too low for clear visualization.
-
Primary Visualization: Use a UV lamp (254 nm). The benzyl groups in both the starting material (benzylamine) and the product should allow for visualization.
-
Staining: If UV is not effective, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for organic compounds. Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective for a wide range of functional groups. For compounds containing nitrogen, a ninhydrin stain can be useful, although it is typically more effective for primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most likely starting materials for this compound and what are their key properties to consider during purification?
A1: The most common synthesis involves the reaction of benzylamine and carbon disulfide .[5]
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Benzylamine | C₇H₉N | 107.15 | 185 | 10 | Miscible in water, ethanol, and ether.[2][6] |
| Carbon Disulfide | CS₂ | 76.14 | 46.2 | -111.6 | Insoluble in water; soluble in ethanol, ether, and benzene.[7][8] |
| This compound | C₁₅H₁₆N₂S | 256.37 | - | - | Generally soluble in polar organic solvents. |
The high volatility and low boiling point of carbon disulfide mean it can often be removed by evaporation under reduced pressure.[7] Benzylamine's miscibility with water and its basic nature allow for its removal through aqueous acid washes.[2]
Q2: What is a good starting point for a TLC mobile phase to monitor the reaction?
A2: A mixture of a non-polar and a moderately polar solvent is a good starting point. A common system is a mixture of hexane and ethyl acetate . A starting ratio of 4:1 (hexane:ethyl acetate) is a reasonable initial condition. You can then adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation.[9]
Q3: Are there any known side products I should be aware of?
A3: Besides unreacted starting materials, potential side products in thiourea synthesis can include dicyandiamide (if cyanamide intermediates are formed) and guanidine derivatives .[4] In the specific case of using benzylamine, the formation of the symmetrical 1,3-dibenzylthiourea is also a possibility, especially if reaction conditions are not carefully controlled.
Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a good first approach for purifying the crude solid product.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[11]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This method is recommended if recrystallization does not yield a product of sufficient purity.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for the this compound.[3]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase (or a less polar starting eluent).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 4:1, then 2:1) if necessary (gradient elution).[12]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow Diagrams
Purification Decision Workflow
Caption: Decision workflow for purifying crude this compound.
Recrystallization Process Flow
Caption: Step-by-step process for recrystallization.
Analytical Characterization
To confirm the purity and identity of your this compound, the following analytical data for related compounds can be used as a reference.
Expected ¹H NMR Chemical Shifts (reference data for thiourea derivatives):
-
Aromatic Protons (C₆H₅): Typically appear in the range of δ 7.0-7.5 ppm.[8]
-
Methylene Protons (-CH₂-): The chemical shift will be influenced by the adjacent nitrogen and aromatic ring, likely appearing in the range of δ 4.5-5.5 ppm.
-
Amine Protons (-NH₂): These protons are exchangeable and may appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent and concentration.
Expected ¹³C NMR Chemical Shifts (reference data for thiourea derivatives):
-
Thiocarbonyl Carbon (C=S): This is a key signal and typically appears significantly downfield, in the range of δ 180-190 ppm.[7]
-
Aromatic Carbons: Will appear in the typical aromatic region of δ 120-140 ppm.
-
Methylene Carbon (-CH₂-): Expected to be in the range of δ 45-55 ppm.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing the Catalytic Activity of 1,1-Dibenzyl-thiourea
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and professionals in drug development who are exploring the use of 1,1-Dibenzyl-thiourea in organic synthesis. This document provides in-depth troubleshooting, experimental protocols, and answers to frequently asked questions (FAQs) to help you understand and potentially enhance the catalytic performance of this specific thiourea derivative.
Introduction: A Tale of Two Thioureas
In the field of organocatalysis, thiourea derivatives have emerged as powerful tools that operate through non-covalent interactions, primarily hydrogen bonding.[1] Catalysts like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst) are highly effective because their two N-H protons are perfectly positioned to form a "dual hydrogen-bond" with an electrophilic substrate (e.g., a carbonyl or nitro group). This interaction stabilizes the transition state and accelerates the reaction.[2]
However, This compound possesses a fundamentally different structure. With two benzyl groups on one nitrogen atom and an unsubstituted -NH₂ group on the other, it lacks the crucial N,N'-disubstituted framework. This structural feature prevents it from forming the classic, highly organizing dual hydrogen-bond that is the cornerstone of modern thiourea catalysis.
Consequently, this compound is not a conventional or highly active organocatalyst. This guide will explain the inherent limitations of its structure and provide scientifically grounded strategies to troubleshoot reactions and potentially unlock modest catalytic activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my reaction catalyzed by this compound so slow or not working at all?
Answer: The primary reason for low or no activity is the catalyst's inability to form a stabilizing dual hydrogen-bond with the substrate.
-
Mechanism Deficiency: High-activity thiourea catalysts rely on two N-H groups on separate nitrogen atoms to "clamp" onto the electrophile (e.g., the two oxygen atoms of a nitro group).[3] this compound, with its single -NH₂ group, cannot achieve this pre-organized, bidentate interaction. While the two protons on the amino group can engage in hydrogen bonding, their proximity and rotational freedom make a concerted, dual-activation interaction with a single substrate moiety geometrically unfavorable.
-
Low Acidity: The catalytic power of a thiourea is directly related to the acidity of its N-H protons. Electron-withdrawing substituents, such as the 3,5-bis(trifluoromethyl)phenyl groups in Schreiner's catalyst, make the N-H protons significantly more acidic and better hydrogen-bond donors.[2] The benzyl groups in this compound are not strongly electron-withdrawing, resulting in less acidic N-H protons and weaker substrate activation.
Caption: Figure 1. Comparison of H-Bonding Modes.
Q2: I have to use this compound. How can I enhance its catalytic activity?
Answer: While high efficiency is unlikely, you can improve performance by optimizing conditions to favor the weak interactions it can provide.
-
Use of Co-catalysts: The most promising strategy is to introduce an acidic co-catalyst. A weak Brønsted acid, such as benzoic acid, can protonate the electrophile, making it more susceptible to nucleophilic attack. The thiourea can then play a role in stabilizing the resulting ion pair through hydrogen bonding.[4]
-
Solvent Choice is Critical: The solvent can compete with the substrate for hydrogen bonding sites on the catalyst. Use non-polar, non-coordinating solvents to maximize the catalyst-substrate interaction.
-
Higher Catalyst Loading & Concentration: Due to its low intrinsic activity, mass action principles apply. Increasing the catalyst loading (e.g., 10–25 mol%) and running the reaction at a higher concentration can increase the probability of effective catalytic events.[5]
-
Strictly Anhydrous Conditions: Water is a strong hydrogen-bond donor and acceptor and will competitively bind to both the catalyst and the substrate, inhibiting the desired interaction. Ensure all reagents and solvents are rigorously dried.
| Solvent | Dielectric Constant (ε) | H-Bonding Ability | Expected Catalytic Performance |
| Toluene | 2.4 | None | Good |
| Dichloromethane | 9.1 | Very Weak | Moderate |
| Acetonitrile | 37.5 | Acceptor | Poor |
| Ethanol | 24.5 | Donor & Acceptor | Very Poor |
| Water | 80.1 | Donor & Acceptor | Inactive |
| Caption: Table 1. Predicted Solvent Effects on this compound Catalysis. |
Q3: My reaction has stalled. What are common sources of catalyst deactivation?
Answer: Thiourea catalysts, especially weakly acidic ones, are highly susceptible to poisoning by bases.
-
Basic Impurities: Trace amounts of basic impurities in your reagents or solvents (e.g., amines, hydroxide) can deprotonate the thiourea's -NH₂ group, rendering it completely inactive.
-
A Known Culprit: A documented case of catalyst poisoning occurred when an amine byproduct, formed during a benzylation reaction using NaH in DMF, co-eluted with the desired product. This amine impurity was sufficient to completely shut down a subsequent thiourea-catalyzed reaction.[6] The solution was to either change the benzylation solvent to THF or include a dilute acid wash during the workup to remove the basic impurity.
-
Self-Aggregation: At high concentrations, thiourea molecules can form non-productive aggregates through self-hydrogen bonding, reducing the amount of active catalyst available to interact with the substrate.[5] While this is more studied in N,N'-disubstituted thioureas, it remains a possibility.
Caption: Figure 2. Troubleshooting Workflow for a Failing Reaction.
Q4: How does this compound compare to more effective thiourea catalysts?
Answer: The difference in performance is substantial and rooted in molecular design. For most applications, selecting a more appropriate catalyst is the most effective solution.
| Catalyst | Structure | Key Features | Typical Activity |
| This compound | (Bn)₂N-C(=S)-NH₂ | Single -NH₂ group for H-bonding. No activating groups. | Very Low / Inactive |
| N,N'-Diphenylthiourea | Ph-NH-C(=S)-NH-Ph | Dual N-H for H-bonding. Weakly activated by phenyl groups. | Low to Moderate |
| Schreiner's Catalyst | Ar-NH-C(=S)-NH-Ar (Ar = 3,5-(CF₃)₂C₆H₃) | Dual N-H for H-bonding. Highly activated by EWGs. | High |
| Takemoto's Catalyst | Chiral-backbone with thiourea and tertiary amine | Bifunctional: Dual H-bond donor and Brønsted base site. | Very High & Enantioselective |
| Caption: Table 2. Comparison of Common Thiourea Organocatalysts. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Rationale: Impurities can significantly impact the performance of this weak catalyst. Recrystallization is essential to ensure high purity.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot chloroform.
-
To the hot solution, slowly add ligroin or hexanes until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0 °C) for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals under high vacuum for several hours.
-
Confirm purity by NMR spectroscopy and melting point analysis (Expected m.p. ~137-138 °C).
-
Protocol 2: General Procedure for a Test Reaction (Michael Addition)
-
Rationale: This protocol is designed as a starting point to test for any catalytic activity, using optimized conditions for a weak catalyst.
-
Materials:
-
This compound (purified, 0.25 mmol, 25 mol%)
-
Benzoic Acid (optional co-catalyst, 0.1 mmol, 10 mol%)
-
Nitrostyrene (electrophile, 1.0 mmol, 1.0 equiv)
-
Acetylacetone (nucleophile, 1.2 mmol, 1.2 equiv)
-
Toluene (anhydrous, 1.0 mL)
-
-
Procedure:
-
To a flame-dried vial under an inert atmosphere (Argon or Nitrogen), add this compound (64 mg) and benzoic acid (12 mg, if used).
-
Add anhydrous toluene (1.0 mL) and stir for 5 minutes.
-
Add nitrostyrene (149 mg) followed by acetylacetone (120 mg, 123 µL).
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots over 24-72 hours.
-
If no reaction is observed, consider gentle heating (40-50 °C).
-
Upon completion (or when stalled), concentrate the mixture and purify by flash column chromatography on silica gel.
-
Summary and Recommendations
As a Senior Application Scientist, my primary recommendation is to select a catalyst that is fit for purpose. For reactions requiring hydrogen-bond-mediated organocatalysis, This compound is not a suitable choice due to its inherent structural limitations. We strongly advise using established N,N'-disubstituted catalysts, such as Schreiner's catalyst for achiral transformations or a bifunctional catalyst (e.g., Takemoto's) for asymmetric reactions.
However, if you must troubleshoot a system containing this compound, the strategies outlined in this guide—focusing on co-catalysis, rigorous control of conditions, and elimination of impurities—provide a rational path forward to potentially achieve the desired transformation, albeit likely with lower efficiency than more advanced catalysts.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Collection - Cyclopropenium Enhanced Thiourea Catalysis - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1-二苄基硫脲 | 40398-34-3 [m.chemicalbook.com]
Technical Support Center: Strategies to Improve the Enantioselectivity of 1,1-Dibenzyl-thiourea Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1-Dibenzyl-thiourea and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and strategically optimize your reactions for maximum enantioselectivity.
Introduction to this compound Catalysis
This compound catalysts are a class of hydrogen-bond donors that activate electrophiles through non-covalent interactions.[1] The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with an electron-rich atom (e.g., the oxygen of a carbonyl group or a nitro group) on the substrate. This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst's scaffold then directs the nucleophile to a specific face of the electrophile, leading to an enantiomerically enriched product.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during experiments with this compound catalysts in a question-and-answer format.
Low or No Enantioselectivity
Q1: My reaction gives a good yield, but the enantiomeric excess (ee) is very low. What are the most likely causes?
A1: Low enantioselectivity with good conversion is a frequent issue and often points to one or more of the following factors:
-
Purity of Reagents and Catalyst: Impurities in your starting materials, catalyst, or solvent can significantly undermine enantioselectivity. Acidic or basic impurities can interfere with the catalyst's hydrogen-bonding ability or promote a non-selective background reaction.[2]
-
Suboptimal Reaction Conditions: Enantioselectivity is highly sensitive to temperature, solvent, and catalyst loading. Each of these parameters needs to be carefully optimized for your specific substrate.
-
Presence of Water: While some thiourea-catalyzed reactions can tolerate water, it can also disrupt the crucial hydrogen-bonding network between the catalyst and the substrate, leading to a drop in ee.[3]
-
Incorrect Catalyst Structure: The steric and electronic properties of the catalyst are paramount. The dibenzyl groups of the catalyst create a specific chiral pocket. If this pocket is not well-matched to your substrates, poor stereocontrol will result.
Q2: How do I systematically troubleshoot low enantioselectivity?
A2: A systematic approach is key. Follow this workflow to diagnose the issue:
Diagram: Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Reaction Conditions
Q3: What is the optimal temperature range for reactions with this compound catalysts?
A3: Generally, lower temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states is amplified at lower temperatures. A good starting point for optimization is 0°C, with subsequent experiments performed at -20°C, -40°C, and -78°C. However, be aware that significantly lowering the temperature can drastically reduce the reaction rate.[4][5] An Eyring analysis can be performed to understand the thermodynamic parameters governing enantioselectivity.[6][7][8][9]
Q4: Which solvents are best for these types of reactions?
A4: The choice of solvent is critical as it can influence the conformation of the catalyst-substrate complex.[10][11][12][13]
-
Generally Preferred: Non-polar, aprotic solvents like toluene, dichloromethane (DCM), and methyl tert-butyl ether (MTBE) are often good starting points. These solvents are less likely to interfere with the hydrogen bonding between the catalyst and substrate.
-
Solvents to Use with Caution: Polar aprotic solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) can sometimes be effective but may also compete for hydrogen bonding sites.
-
Solvents to Avoid: Polar protic solvents like methanol or ethanol are generally avoided as they will strongly interact with the thiourea catalyst, disrupting its ability to activate the substrate.
The optimal solvent is highly substrate-dependent, and a solvent screen is always recommended during reaction optimization.
| Solvent | Polarity | Hydrogen Bonding Ability | General Impact on Enantioselectivity |
| Toluene | Low | None | Often a good starting point, promotes effective catalysis. |
| Dichloromethane | Medium | Weak | Commonly used, good balance of solubility and non-interference. |
| MTBE | Medium | Acceptor | Can be a good alternative to other ethers. |
| Acetonitrile | High | Acceptor | Can sometimes improve results but may compete with the substrate. |
| Ethanol | High | Donor & Acceptor | Generally detrimental due to strong H-bonding with the catalyst.[14] |
Q5: How does catalyst loading affect enantioselectivity?
A5: Catalyst loading can have a significant impact. While a higher loading can increase the reaction rate, an optimal loading is necessary for the best enantioselectivity. Too low a catalyst loading may allow a non-selective background reaction to proceed, thus lowering the overall ee.[7] A typical starting point is 10 mol%, with subsequent optimization in the range of 1-20 mol%.[14]
Catalyst and Reagents
Q6: How important is the purity of the this compound catalyst, and how can I purify it?
A6: The purity of the catalyst is paramount. Impurities can act as catalyst poisons or promote side reactions. The catalyst can be synthesized from the corresponding amine and an isothiocyanate. Purification is typically achieved by column chromatography or recrystallization.
Q7: My substrates are commercially available. Do I need to purify them?
A7: Yes, it is highly recommended to purify commercially available substrates. Aldehydes, for example, can oxidize to carboxylic acids, which can interfere with the catalyst. Purification by distillation, recrystallization, or column chromatography is a crucial step to ensure reproducibility and high enantioselectivity.[2]
Q8: Can additives or co-catalysts improve my reaction?
A8: Yes, in some cases, additives can have a beneficial effect. For instance, the addition of a mild Brønsted acid or base can sometimes enhance the catalytic activity and selectivity by facilitating proton transfer in the transition state or by regenerating the catalyst.[12][15] However, the effect of an additive is highly specific to the reaction, and screening is necessary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Chiral 1,1-Dibenzyl-3-(aryl)thiourea Catalyst
This protocol describes a general method for synthesizing a chiral thiourea catalyst from a chiral amine and an aryl isothiocyanate.
-
Dissolve the Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 1,1-dibenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add Isothiocyanate: Cool the solution to 0°C in an ice bath. Add the desired aryl isothiocyanate (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure thiourea catalyst.
Protocol 2: General Procedure for a Thiourea-Catalyzed Asymmetric Michael Addition
This protocol provides a starting point for optimizing a Michael addition reaction.
-
Reaction Setup: To a flame-dried vial, add the chiral this compound catalyst (0.1 equivalents, 10 mol%).
-
Addition of Reagents: Add the Michael acceptor (e.g., a nitroalkene, 1.0 equivalent) and the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equivalents).
-
Solvent and Temperature: Add the desired anhydrous solvent (e.g., toluene) and cool the mixture to the desired temperature (e.g., -20°C).
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Diagram: Mechanism of Thiourea-Catalyzed Michael Addition
Caption: Dual activation mechanism in a thiourea-catalyzed reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linear Eyring Plots Conceal a Change in the Rate-Limiting Step in an Enzyme Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eyring equation - Wikipedia [en.wikipedia.org]
- 10. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 11. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. osti.gov [osti.gov]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Study of Thiourea Organocatalysts: From Simple Scaffolds to High-Performance Bifunctional Systems
In the rapidly evolving landscape of organocatalysis, thiourea derivatives have carved out a significant niche as powerful hydrogen-bond donors, capable of activating a wide array of substrates in synthetically valuable transformations.[1][2] Their metal-free nature, operational simplicity, and tunability have made them indispensable tools for the modern synthetic chemist. This guide provides an in-depth comparative analysis of 1,1-Dibenzyl-thiourea, a simple yet illustrative achiral thiourea, and its more sophisticated, chiral bifunctional counterparts, exemplified by the renowned catalysts developed by Schreiner and Takemoto. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy of these remarkable catalysts.
The Fundamental Principle: Hydrogen-Bonding Catalysis
The catalytic prowess of thioureas lies in their ability to form strong, directional hydrogen bonds with electrophilic substrates.[1] The two N-H protons of the thiourea moiety act in concert as a "hydrogen-bond donor clamp," binding to and stabilizing electron-rich atoms (typically oxygen or nitrogen) in the substrate. This interaction enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. Unlike ureas, thioureas are generally more acidic and thus stronger hydrogen-bond donors, a counterintuitive phenomenon attributed to the steric size of the sulfur atom.[1]
This mode of activation is particularly effective for a range of reactions, including but not limited to:
-
Aldol Reactions
-
Diels-Alder Reactions
-
Strecker Reactions
-
Pictet-Spengler Reactions
The following diagram illustrates the general principle of thiourea-catalyzed activation of a carbonyl group.
Caption: General mechanism of thiourea-catalyzed electrophile activation.
The Achiral Scaffold: this compound
This compound represents a class of simple, achiral N,N-disubstituted thioureas. Its structure precludes the formation of the classic dual hydrogen-bond clamp seen in 1,3-disubstituted thioureas. However, it still possesses a single N-H proton capable of hydrogen bonding, and its derivatives have been explored in coordination chemistry and as precursors for more complex ligands.[8]
Synthesis of this compound
The synthesis of 1,1-disubstituted thioureas is often straightforward. A common method involves the reaction of a secondary amine with an isothiocyanate. Alternatively, the reaction of a secondary amine with carbon disulfide can be employed.
Caption: Synthetic pathway to this compound.
While direct catalytic applications of this compound in asymmetric synthesis are not widely reported, its structural simplicity provides a crucial baseline for understanding the impact of chirality and bifunctionality in more advanced catalysts. As an achiral molecule, it cannot induce enantioselectivity in reactions that generate chiral products.
The Gold Standard: Chiral Bifunctional Thiourea Catalysts
The true power of thiourea organocatalysis was unlocked with the development of chiral, bifunctional catalysts. These sophisticated molecules incorporate both a hydrogen-bond-donating thiourea moiety and a Brønsted basic site (typically a tertiary amine) within a single chiral scaffold. This dual-functionality allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the amine), leading to highly organized transition states and, consequently, excellent enantioselectivity.[4][5][9]
Schreiner's Catalyst: The Power of Electron-Withdrawing Groups
Peter Schreiner and coworkers introduced N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, now widely known as Schreiner's catalyst.[1] While achiral, this catalyst demonstrated the profound effect of electron-withdrawing substituents on the aryl rings. The trifluoromethyl groups significantly increase the acidity of the N-H protons, making it a much stronger hydrogen-bond donor than simple aryl- or alkyl-substituted thioureas. This enhancement in hydrogen-bonding capacity leads to greater rate accelerations in a variety of reactions.[10]
Takemoto's Catalyst: The Archetype of Bifunctionality
Yoshiji Takemoto's group developed a class of chiral bifunctional catalysts based on a 1,2-diaminocyclohexane backbone.[3][4][9] These catalysts, often referred to as Takemoto's catalysts, combine the electron-withdrawing features popularized by Schreiner with a tertiary amine base. This elegant design has proven to be exceptionally effective in a wide range of asymmetric transformations, particularly the Michael addition of dicarbonyl compounds to nitroolefins.[3][4]
Comparative Performance Analysis: A Case Study of the Michael Addition
To illustrate the performance differences between these classes of catalysts, we will consider the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, a benchmark reaction in organocatalysis.
| Catalyst Type | Structure | Key Features | Typical Yield | Typical Enantioselectivity (ee) |
| This compound | Achiral, Monofunctional H-bond donor | Low to moderate | 0% (achiral product) | |
| Schreiner's Catalyst | Achiral, Strong H-bond donor | High | 0% (achiral product) | |
| Takemoto's Catalyst | Chiral, Bifunctional (H-bond donor & Brønsted base) | High to Excellent | >90% |
Note: The catalytic activity of this compound in this specific reaction is not well-documented in the literature, and it is expected to be low due to weaker hydrogen-bonding ability and lack of dual activation. As an achiral catalyst, it cannot induce enantioselectivity.
The superior performance of Takemoto's catalyst can be attributed to its ability to orchestrate a highly ordered, chair-like six-membered transition state. The thiourea moiety activates the nitroolefin by hydrogen bonding to the nitro group, while the tertiary amine deprotonates the 1,3-dicarbonyl compound to generate the nucleophilic enolate. This dual activation holds the reactants in close proximity and in a specific orientation, favoring the formation of one enantiomer of the product over the other.
Caption: Dual activation mechanism of a bifunctional thiourea catalyst.
Experimental Protocols
To provide a practical context for this comparative study, we present detailed, representative experimental protocols for the synthesis of the catalysts and a benchmark catalytic reaction.
Protocol 1: Synthesis of 1,3-Dibenzylthiourea (a 1,3-disubstituted analogue for comparison)
This protocol is adapted from a general procedure for the synthesis of symmetrical thioureas.[11]
-
Reaction Setup: To a solution of benzylamine (2.0 equiv.) in N,N-dimethylformamide (DMF), add carbon disulfide (1.0 equiv.) dropwise at room temperature.
-
Addition of Promoter: Add carbon tetrabromide (1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford 1,3-dibenzylthiourea as a white solid.
Protocol 2: Synthesis of a Takemoto-type Chiral Bifunctional Catalyst
This is a generalized procedure based on literature methods.[12]
-
Step 1: Monosubstitution: To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv.) in a suitable solvent such as dichloromethane, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting materials.
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the monosubstituted thiourea.
-
Step 2: Reductive Amination: To a solution of the purified monosubstituted thiourea in methanol, add an aqueous solution of formaldehyde (excess) and zinc dust (excess).
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final Takemoto-type catalyst.
Protocol 3: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol is a representative example of a reaction catalyzed by a Takemoto-type catalyst.[4][5]
-
Reaction Setup: In a reaction vial, dissolve the Takemoto-type catalyst (0.05 equiv.) in a suitable solvent (e.g., toluene or dichloromethane).
-
Addition of Reactants: Add trans-β-nitrostyrene (1.0 equiv.) to the catalyst solution, followed by the addition of acetylacetone (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
The comparative study of this compound and advanced bifunctional thiourea catalysts like those of Schreiner and Takemoto highlights a clear and compelling narrative of catalyst evolution. While simple achiral thioureas can serve as fundamental hydrogen-bond donors, their catalytic efficacy is limited. The introduction of electron-withdrawing groups, as seen in Schreiner's catalyst, significantly enhances the hydrogen-bonding strength and, consequently, the catalytic activity. The pinnacle of performance, however, is achieved with the integration of a chiral scaffold and a basic moiety, as masterfully demonstrated in Takemoto's bifunctional catalysts. This design enables a highly organized, dual-activation mechanism that delivers exceptional levels of stereocontrol in a wide array of chemical transformations.
For researchers and drug development professionals, the choice of a thiourea organocatalyst will be dictated by the specific demands of the synthetic challenge. For simple acid-catalyzed reactions where stereocontrol is not a concern, a simple achiral thiourea might suffice. However, for the construction of complex, stereochemically rich molecules, the investment in a chiral, bifunctional thiourea catalyst is undoubtedly justified by the superior yields and enantioselectivities they provide. The modular nature of these catalysts continues to inspire the development of new and even more powerful organocatalytic systems, promising further advancements in the efficient and sustainable synthesis of molecules that will shape the future of medicine and materials science.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto’s Catalyst [mdpi.com]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 10. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 11. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 12. researchgate.net [researchgate.net]
The Unambiguous Arbitrator: Validating the Structure of 1,1-Dibenzyl-thiourea with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which our understanding of molecular interactions, reactivity, and ultimately, function, is built. For novel compounds such as 1,1-Dibenzyl-thiourea, a molecule with potential applications stemming from the versatile thiourea scaffold, unambiguous structural validation is not just a matter of scientific rigor, but a critical step in its developmental pathway.
This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against other common analytical techniques. As Senior Application Scientists, our aim is to furnish you with not only the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural characterization.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map, which in turn reveals the atomic positions with exceptional precision. This technique provides irrefutable evidence of the molecular connectivity, conformation, and intermolecular interactions.
While a crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), we can draw valuable insights from the crystallographic data of its closely related derivatives, such as 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea [2][3] and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea [4]. The experimental workflow and the nature of the obtained structural information are directly translatable.
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and reliability of the final model.
Step 1: Synthesis and Crystallization
The synthesis of this compound derivatives typically involves the reaction of the appropriately substituted benzoyl isothiocyanate with dibenzylamine.[4] The crucial subsequent step is the growth of high-quality single crystals suitable for X-ray diffraction. A common and effective method is slow evaporation from a suitable solvent or solvent mixture, such as ethanol or an acetone/ethanol mixture, at room temperature.[2][4] The slow rate of crystallization is critical to allow the molecules to pack in a highly ordered, repeating lattice, which is the prerequisite for sharp diffraction.
Step 2: X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers, such as a Bruker SMART APEX CCD area-detector, are commonly employed.[2][4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and space group. The structure is typically solved using direct methods and refined using full-matrix least-squares on F². Programs like SHELXS97 and SHELXL97 are industry standards for this process.[2][4] The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a final structural model with key quality indicators such as the R-factor.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new compound involves a suite of analytical techniques. Understanding the strengths and limitations of each is key to a holistic and efficient research workflow.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination.[1] | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), connectivity through spin-spin coupling. | Provides information about the structure in solution, which may be more biologically relevant. Can study dynamic processes.[5] | Structure is inferred from spectral data, which can sometimes be ambiguous for complex molecules. Stereochemistry can be difficult to determine definitively without specialized techniques. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive. Provides a characteristic "fingerprint" of the molecule.[6][7] | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. Can provide information on elemental composition.[1][8] | Does not provide information on the 3D structure or stereochemistry. Isomers can be difficult to distinguish. |
In Practice: Characterizing this compound
For this compound, a multi-technique approach would be optimal.
-
Initial Confirmation: Following synthesis, Mass Spectrometry would confirm the molecular weight of the target compound. FT-IR spectroscopy would show characteristic peaks for the N-H, C=S, and aromatic C-H vibrations, confirming the presence of the key functional groups.[6][7] For thiourea derivatives, typical C=S stretching vibrations are observed in the region of 1088-1464 cm⁻¹.[9]
-
Connectivity and Solution-State Conformation: ¹H and ¹³C NMR spectroscopy would provide evidence for the connectivity of the atoms. For this compound, one would expect to see signals corresponding to the benzyl protons and carbons, as well as the thiourea carbon. The chemical shifts and coupling patterns would be consistent with the proposed structure.[5][10][11][12][13]
-
The Definitive Structure: Finally, X-ray crystallography would provide the irrefutable 3D structure. Based on the structures of its derivatives[2][4], we can anticipate key features in the crystal structure of this compound, such as the planarity of the thiourea unit and the orientation of the benzyl groups. Importantly, it would reveal any intermolecular hydrogen bonding interactions, which are crucial for understanding the solid-state packing and physical properties of the compound. For instance, in the crystal structure of 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea, intermolecular N—H···S and C—H···O hydrogen bonds link the molecules into a one-dimensional polymeric structure.[2]
Visualizing the Workflow and Comparison
To better illustrate the relationships between these techniques, the following diagrams are provided.
References
- 1. Thiourea [webbook.nist.gov]
- 2. 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Thiourea, phenyl- [webbook.nist.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 13C NMR [m.chemicalbook.com]
- 11. 1,1-Diphenyl-2-thiourea | C13H12N2S | CID 3034143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-BENZOYL-2-THIOUREA(614-23-3) 1H NMR spectrum [chemicalbook.com]
- 13. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of 1,1-Dibenzyl-thiourea and its Urea Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, the ability of small organic molecules to accelerate chemical transformations without the need for metal catalysts has revolutionized synthetic chemistry.[1][2] Among these, thiourea and urea derivatives have garnered significant attention for their capacity to act as hydrogen-bond donors, effectively activating substrates and stabilizing transition states.[1][3][4] This guide provides an in-depth comparison of the catalytic efficiency of 1,1-Dibenzyl-thiourea and its corresponding urea analog, 1,1-Dibenzyl-urea. While direct, side-by-side comparative studies on these specific catalysts are not extensively published, a robust analysis can be constructed from the fundamental principles of (thio)urea catalysis and available data on related structures.
The Principle of (Thio)Urea Catalysis: A Hydrogen Bonding Affair
The catalytic activity of both thiourea and urea derivatives stems from the acidic nature of their N-H protons, which allows them to form hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and nitro groups.[1][5] This interaction, often a double hydrogen bond, serves to:
-
Activate Electrophiles: By withdrawing electron density, the (thio)urea catalyst renders the electrophile more susceptible to nucleophilic attack.
-
Stabilize Transition States: The formation of hydrogen bonds can stabilize the developing negative charge in the transition state, thereby lowering the activation energy of the reaction.[1]
-
Orient Reactants: In asymmetric catalysis, chiral (thio)urea catalysts can create a chiral pocket that directs the approach of the nucleophile, leading to stereoselectivity.[6][7]
The primary distinction between thiourea and urea in this context lies in the acidity of their N-H protons and, consequently, their hydrogen-bond donating strength.
Thiourea vs. Urea: A Tale of Two Chalcogens
Counterintuitively, thioureas are generally stronger hydrogen-bond donors and more acidic than their urea counterparts.[1][8] This phenomenon is not readily explained by the simple electronegativity difference between sulfur and oxygen. Quantum chemical analyses suggest that the larger steric size of the sulfur atom, compared to oxygen, is a key factor.[1] This increased acidity translates to a more potent activation of the electrophilic substrate.
| Feature | Thiourea | Urea | Reference(s) |
| N-H Acidity | Higher | Lower | [1][8] |
| H-Bond Donor Strength | Generally Stronger | Generally Weaker | [1][8][9] |
| Catalytic Activity | Often more active, especially for less reactive substrates. | Effective, but may require more forcing conditions. | [10] |
It is important to note that the electronic nature of the substituents on the nitrogen atoms also plays a crucial role. Electron-withdrawing groups enhance the acidity of the N-H protons for both thioureas and ureas, thereby increasing their catalytic activity.[5][8]
Catalytic Applications and Mechanistic Insights
Both thiourea and urea catalysts have been successfully employed in a wide array of organic transformations, including:
-
Michael Additions[7]
-
Friedel-Crafts Alkylations[11]
-
Strecker Reactions[1]
-
Baylis-Hillman Reactions[1]
The prevailing mechanistic view involves the formation of a double hydrogen-bond between the catalyst and the substrate.[1][3] However, some studies suggest that in certain reactions, thioureas may act as Brønsted acids, protonating the substrate to form a reactive intermediate.[12][13]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for (thio)urea organocatalysis.
Experimental Protocols: Synthesis of the Catalysts
The synthesis of this compound and 1,1-Dibenzyl-urea is achievable through established synthetic routes.
4.1. Synthesis of this compound
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with an amine. For 1,1-disubstituted thioureas, a multi-step synthesis may be required. One reported synthesis involves the reaction of dibenzylamine with (Bromo-isothiocyanato-methyl)-benzene.[14] Another approach involves the reaction of dibenzylamine with a thiophosgene equivalent or by reacting dibenzylamine with carbon disulfide in the presence of a coupling reagent.
4.2. Synthesis of 1,1-Dibenzyl-urea
The synthesis of 1,1-Dibenzyl-urea can be accomplished through several methods:
-
From Dibenzylamine and an Isocyanate: Reaction of dibenzylamine with a suitable isocyanate.
-
From Dibenzylamine and a Phosgene Equivalent: This is a classic method, though it involves hazardous reagents.[15]
-
Iridium-Catalyzed N-Alkylation of Urea: A more modern approach involves the reaction of urea with benzyl alcohol in the presence of an iridium catalyst.[16]
-
Oxidation of Dibenzyl Cyanamide: A recent, environmentally friendly method involves the two-step synthesis from cyanamide to form N,N-dibenzyl cyanamide, which is then oxidized to 1,1-dibenzyl-urea.[17]
Illustrative Synthetic Workflow
Caption: Simplified synthetic pathways for the target catalysts.
Comparative Performance Analysis: A Predictive Assessment
While direct experimental data comparing the catalytic efficiency of this compound and 1,1-Dibenzyl-urea is scarce, we can make a scientifically grounded prediction based on the established principles of (thio)urea catalysis.
Hypothetical Comparison in a Model Reaction (e.g., Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene)
| Parameter | This compound (Predicted) | 1,1-Dibenzyl-urea (Predicted) | Rationale |
| Catalyst Loading | Lower (e.g., 1-5 mol%) | Higher (e.g., 5-10 mol%) | Higher acidity of thiourea leads to greater catalytic turnover. |
| Reaction Time | Shorter | Longer | Stronger hydrogen bonding and activation by thiourea accelerate the reaction. |
| Yield | High | Moderate to High | Both are expected to be effective, but thiourea may provide higher yields under identical conditions. |
| Substrate Scope | Broader | More Limited | The higher activity of thiourea may be necessary for less reactive substrates. |
Key Considerations:
-
Steric Hindrance: The two benzyl groups on a single nitrogen atom in both catalysts create significant steric bulk. This could influence the binding of substrates and may favor reactions with smaller electrophiles.
-
Solubility: The non-polar nature of the benzyl groups will render both catalysts highly soluble in common organic solvents.
-
Bifunctionality: For more complex reactions, bifunctional (thio)urea catalysts, which contain both a hydrogen-bond donor and a Brønsted or Lewis base moiety, often exhibit superior performance.[6][7] The catalysts are monofunctional.
Conclusion and Future Outlook
Based on fundamental principles, This compound is predicted to be a more efficient catalyst than its urea analog, 1,1-Dibenzyl-urea . This is primarily attributed to the greater acidity and hydrogen-bond donating ability of the thiourea moiety. This would likely manifest in lower required catalyst loadings, shorter reaction times, and a broader substrate scope.
However, experimental validation is crucial. A head-to-head comparison of these two catalysts in a well-defined model reaction would provide invaluable quantitative data to confirm these predictions. Such a study would involve systematic variation of reaction parameters (catalyst loading, temperature, solvent) and a kinetic analysis to determine turnover frequencies.
For researchers in drug development and process chemistry, the choice between a thiourea and a urea catalyst will depend on the specific application. For challenging transformations requiring high catalytic activity, the thiourea derivative would be the logical starting point. For less demanding reactions, the potentially lower cost and different reactivity profile of the urea analog might be advantageous. The continued exploration of (thio)urea organocatalysis promises the development of even more efficient and selective catalysts for the synthesis of complex molecules.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Organocatalysis mediated by (thio)urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 8. Urea hydrogen-bond donor strengths: bigger is not always better - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lookchem.com [lookchem.com]
- 15. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.uno.edu [scholarworks.uno.edu]
- 17. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]
A Comparative Guide to Chiral 1,1'-Dibenzyl-thiourea Derivatives in Asymmetric Catalysis for Enantiomeric Excess Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral thiourea derivatives have emerged as powerful organocatalysts, capable of facilitating a wide array of stereoselective transformations.[1] Among these, chiral 1,1'-dibenzyl-thiourea derivatives have garnered significant attention. This guide provides an in-depth analysis of their performance in catalyzing reactions to achieve high enantiomeric excess, compares them with alternative catalysts, and details the experimental protocols for robust enantiomeric excess determination.
The Rise of Bifunctional Thiourea Catalysis
The efficacy of many chiral thiourea catalysts, including 1,1'-dibenzyl derivatives, stems from their ability to act as bifunctional catalysts.[2][3][4] This dual activation mechanism involves the simultaneous activation of both the nucleophile and the electrophile through hydrogen bonding and Brønsted acid/base interactions.[3][5] The thiourea moiety, with its two acidic N-H protons, forms hydrogen bonds with the electrophile, increasing its reactivity. Concurrently, a basic functional group on the catalyst backbone, often a tertiary amine, activates the nucleophile.[5] This cooperative activation within a chiral scaffold orients the reactants in a specific manner, leading to the preferential formation of one enantiomer.
Pioneering work by researchers like Jacobsen and Takemoto has been instrumental in developing a range of versatile and effective chiral thiourea organocatalysts.[6][7][8] These catalysts have proven effective in a variety of reactions, including Michael additions, Friedel-Crafts alkylations, Strecker reactions, and Mannich reactions, consistently delivering products with high enantioselectivities.[5][9][10][11]
Performance Analysis of Chiral 1,1'-Dibenzyl-thiourea Derivatives
Chiral 1,1'-dibenzyl-thiourea derivatives, often built upon a chiral diamine backbone, provide a robust framework for asymmetric induction. The benzyl groups contribute to the steric environment of the catalytic pocket, influencing the facial selectivity of the reaction.
Key Strengths:
-
High Enantioselectivity: These catalysts are renowned for achieving excellent enantiomeric excess (ee) in various reactions. For instance, in the Michael addition of dicarbonyl compounds to nitroolefins, ee values often exceed 90%.[5][9]
-
Broad Substrate Scope: They have demonstrated effectiveness with a wide range of substrates, a critical factor for their application in medicinal chemistry and drug development.[8]
-
Mild Reaction Conditions: Thiourea-catalyzed reactions typically proceed under mild, often metal-free conditions, which is advantageous for synthesizing sensitive molecules and reducing environmental impact.[6]
-
Operational Simplicity: These catalysts are generally stable to air and moisture, simplifying experimental setup.[6]
Mechanism of Action: A Closer Look
The bifunctional nature of these catalysts is key to their success.[2][3] The thiourea group acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroolefin in a Michael reaction). Simultaneously, the amino group on the chiral backbone deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity.[9][12] This dual activation within a well-defined chiral environment directs the nucleophilic attack to one face of the electrophile, resulting in a high degree of stereocontrol.
Caption: Bifunctional activation by a chiral thiourea catalyst.
Comparative Analysis: 1,1'-Dibenzyl-thiourea Derivatives vs. Alternatives
While 1,1'-dibenzyl-thiourea derivatives are highly effective, a comprehensive understanding requires comparison with other classes of organocatalysts.
| Catalyst Class | Representative Structure/Example | Key Advantages | Common Applications | Typical ee (%) |
| Chiral 1,1'-Dibenzyl-thioureas | Derivatives of (R,R)-1,2-diphenylethylenediamine | High enantioselectivity, broad substrate scope, mild conditions. | Michael additions, Friedel-Crafts reactions, Mannich reactions. | 90-99%[10] |
| Squaramides | Cinchona alkaloid-derived squaramides | Higher acidity than thioureas, often require lower catalyst loading. | Michael additions, conjugate additions, aldol reactions. | 90-99% |
| Chiral Phosphoric Acids (Brønsted Acids) | TRIP, SPINOL-derived phosphoric acids | Highly effective for activating imines and carbonyls. | Mannich reactions, Pictet-Spengler reactions, hydrophosphonylations. | 85-99% |
| Cinchona Alkaloids | Quinine, Quinidine | Readily available from natural sources, versatile. | Michael additions, phase-transfer catalysis, halogenation. | 80-95% |
| Proline and its Derivatives | (S)-Proline | Simple, inexpensive, effective for enamine and iminium ion catalysis. | Aldol reactions, Mannich reactions, Michael additions. | 80-99% |
Causality Behind Catalyst Choice:
-
Substrate Compatibility: The choice of catalyst often depends on the specific substrates. For instance, chiral phosphoric acids excel at activating imines, while thioureas are particularly effective for activating nitroolefins through hydrogen bonding.
-
Reaction Mechanism: The desired reaction pathway dictates the optimal catalyst. Proline and its derivatives are ideal for reactions proceeding through enamine or iminium ion intermediates. Bifunctional catalysts like thioureas are suited for reactions where dual activation of both the nucleophile and electrophile is beneficial.[2][3][4]
-
Desired Stereochemical Outcome: Different catalyst scaffolds can lead to opposite enantiomers. Having a diverse toolkit of catalysts allows for the selective synthesis of either enantiomer of a target molecule.
Experimental Protocols for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[13][14][15][16]
Step-by-Step HPLC Analysis Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction product (typically 1-2 mg).
-
Dissolve the sample in an appropriate solvent (e.g., HPLC-grade isopropanol or hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column Selection:
-
Utilize an HPLC system equipped with a UV detector.
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are widely used and effective for a broad range of compounds.[14]
-
The choice of CSP may require screening to find the one that provides the best separation for the specific analyte.
-
-
Method Development:
-
Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Set a flow rate of 1.0 mL/min and a column temperature of 25 °C.
-
Inject a small volume of the sample (e.g., 10 µL) and monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition (the ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomers. A lower percentage of isopropanol generally increases retention time and can improve resolution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Alternative Method: Chiral NMR Spectroscopy
For certain substrates, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) can be a powerful tool for determining enantiomeric excess.[17][18][19][20][21] The CSA forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.[17][18] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 3. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 7. pharm.or.jp [pharm.or.jp]
- 8. 1. Asymmetric Organocatalysis Technology | Technology Portfolio | Our Capabilities | SUMITOMO CHEMICAL :: Pharma Solutions Division [sumitomo-chem.co.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uma.es [uma.es]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Distinguishing 1,1-Dibenzyl-thiourea from its Precursors, Benzylamine and Carbon Disulfide
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]
- 3. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic investigation, and DFT study of N,N'-disubstituted ferrocene-based thiourea complexes as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N'-Dibenzylthiourea | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
The Vanguard of Asymmetric Induction: A Comparative Benchmark of Bifunctional Thiourea Catalysts in the Michael Addition
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, driving innovation from drug discovery to materials science. Organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, sustainable, and often complementary pathways to chiral molecules.[1] Within this domain, thiourea-based catalysts have carved a significant niche, leveraging non-covalent interactions—specifically hydrogen bonding—to activate substrates and control stereochemistry with remarkable precision.[2][3]
This guide presents a comprehensive performance benchmark of a representative bifunctional thiourea organocatalyst against established commercial alternatives in a classic carbon-carbon bond-forming reaction: the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. While the initial focus was on the simple 1,1-Dibenzyl-thiourea, a thorough literature review reveals a lack of performance data for this specific, structurally simple catalyst in asymmetric applications. Its symmetrical nature and lack of sophisticated stereodirecting groups mean it is seldom used for enantioselective transformations.
Therefore, to provide a valuable and data-driven comparison for researchers, we have selected a well-documented and highly effective bifunctional thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) as our primary subject. This class of catalyst is commercially available and its performance provides a robust benchmark for the thiourea family. We will compare its efficacy against two other pillars of asymmetric catalysis: the widely used diarylprolinol silyl ether (Jørgensen-Hayashi catalyst) and a classic metal-based catalyst, the Copper(II)-Bis(oxazoline) (Cu(II)-Box) complex .
The Strategic Choice of the Benchmark Reaction
The Michael addition of a ketone to a nitroalkene is a cornerstone transformation for constructing vicinal stereocenters. The resulting γ-nitro carbonyl compounds are highly versatile synthetic intermediates, readily convertible into valuable building blocks like γ-amino acids or chiral pyrrolidines.[4] The reaction between cyclohexanone and β-nitrostyrene is a well-established model system, frequently used to evaluate the efficiency of new catalytic systems due to its challenging nature in achieving high levels of both diastereoselectivity and enantioselectivity.
The Catalytic Mechanism: A Symphony of Non-Covalent Interactions
Bifunctional thiourea catalysts operate through a cooperative mechanism. The two N-H protons of the thiourea moiety are sufficiently acidic to form a bidentate hydrogen-bond complex with an electrophile, in this case, the nitro group of β-nitrostyrene. This interaction polarizes the C=C bond, increasing its electrophilicity. Simultaneously, a basic group on the catalyst backbone (typically a primary or tertiary amine) deprotonates the ketone, facilitating the formation of a nucleophilic enamine intermediate. The chiral scaffold then orchestrates the facial-selective approach of the enamine to the activated nitroalkene, dictating the stereochemical outcome of the product.
Diagram of the Proposed Catalytic Cycle
Experimental Protocol: A Standardized Approach for Benchmarking
To ensure a fair and objective comparison, the following standardized protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene is described. This protocol is a synthesis of methodologies reported in the literature for evaluating similar catalysts.[3][5]
Materials:
-
Catalyst: (R,R)-DPEN-derived Thiourea, (S)-Diphenylprolinol silyl ether, or --INVALID-LINK--₂ (10 mol%)
-
Substrates: Cyclohexanone (1.0 mmol, 10 equiv.), trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.)
-
Solvent: Toluene or Dichloromethane (CH₂Cl₂) (0.5 M)
-
Additive (if applicable): 4-Nitrophenol (5 mol%) for some organocatalysts
-
Apparatus: Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (optional, but recommended for metal catalysts).
Step-by-Step Procedure:
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the catalyst (0.01 mmol, 10 mol%) and the chosen solvent (0.2 mL).
-
Addition of Substrates: Add trans-β-nitrostyrene (15.0 mg, 0.1 mmol). Stir the mixture for 5 minutes at the designated reaction temperature (e.g., room temperature or 0 °C).
-
Initiation: Add cyclohexanone (104 µL, 1.0 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting β-nitrostyrene is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Workflow for Catalyst Performance Evaluation
Performance Data: A Head-to-Head Comparison
The following table summarizes representative performance data for the selected catalyst classes in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, compiled from various literature sources. It is important to note that direct comparison can be complex due to variations in reported reaction conditions. However, the data provides a strong indication of the relative performance of each catalyst type.
| Catalyst Type | Representative Catalyst | Typical Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference(s) |
| Bifunctional Thiourea | (R,R)-DPEN-derived Thiourea | 10 - 20 | Toluene / H₂O | RT | 5 - 24 | 88 - 99 | >95:5 | 90 - 99 | [3] |
| Prolinol Ether | (S)-Diphenylprolinol Silyl Ether | 5 - 20 | Toluene / Brine | RT | 24 - 72 | 85 - 98 | >95:5 | 90 - 97 | [6][7] |
| Metal Complex | --INVALID-LINK--₂ | 5 - 10 | CH₂Cl₂ | -20 to 0 | 12 - 48 | ~90 | >90:10 | >95 | [8][9][10] |
Discussion and Field Insights
Expertise in Action: Why Catalyst Structure Matters
-
Bifunctional Thiourea Catalysts: The strength of these catalysts lies in their dual-activation mechanism. The (R,R)-DPEN backbone provides a rigid chiral environment, effectively shielding one face of the enamine-catalyst complex. The results show that these catalysts consistently deliver excellent yields and stereoselectivities under mild, often neutral conditions.[3][11] Their tolerance to aqueous media in some cases is a significant advantage for green chemistry applications.[3] The choice of substituents on the thiourea and amine moieties can be fine-tuned to optimize reactivity and selectivity for different substrates.
-
Jørgensen-Hayashi Catalysts (Prolinol Ethers): These catalysts are workhorses in enamine catalysis.[6][12] The bulky diarylprolinol silyl ether group creates a highly effective steric shield, leading to outstanding enantioselectivities.[13] They are particularly effective for the addition of aldehydes and ketones to nitroalkenes. While highly effective, they can sometimes require longer reaction times or the use of additives to achieve optimal performance.[6]
-
Cu(II)-Box Complexes: As a representative Lewis acid catalyst, Cu(II)-Box complexes demonstrate the power of metal catalysis.[9] The chiral bis(oxazoline) ligand creates a well-defined coordination sphere around the copper ion. The substrate chelates to the metal center, which strongly activates it towards nucleophilic attack.[8] This often results in very high enantioselectivities. However, metal-based catalysts typically require strictly anhydrous and inert conditions to prevent deactivation and can pose challenges related to product contamination with trace metals, which is a critical concern in pharmaceutical development.
Trustworthiness Through Self-Validating Protocols
The described experimental protocol is designed to be self-validating. The use of multiple analytical techniques (TLC, NMR, and chiral HPLC) provides orthogonal data points to confirm the reaction's outcome.
-
TLC provides a rapid qualitative assessment of reaction completion.
-
¹H NMR of the crude product is crucial for determining the diastereomeric ratio before purification, as some diastereomers can be lost during chromatography.
-
Chiral HPLC is the gold standard for accurately quantifying the enantiomeric excess of the product, providing a reliable measure of the catalyst's stereocontrolling ability.
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that bifunctional thiourea catalysts, represented here by the (R,R)-DPEN-derived systems, are highly competitive and often superior alternatives to other established commercial catalysts for the asymmetric Michael addition. They offer a compelling combination of high efficiency, excellent stereocontrol, operational simplicity, and milder reaction conditions.
-
For robustness and high performance under neutral, potentially aqueous conditions , the bifunctional thiourea catalyst is an exceptional choice.
-
For reactions where the enamine pathway is well-established and high enantioselectivity is the primary goal, the Jørgensen-Hayashi catalyst remains a reliable option.
-
When strong Lewis acid activation is required and stringent anhydrous conditions are feasible, Cu(II)-Box complexes offer top-tier enantioselectivity.
Ultimately, the choice of catalyst will depend on the specific substrate, desired scale, and process constraints (e.g., metal tolerance, cost). However, the data clearly positions bifunctional thiourea organocatalysts at the forefront of modern asymmetric synthesis, providing researchers with a powerful and versatile tool for the efficient construction of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
Comparative Analysis of 1,1-Dibenzyl-thiourea Conformational Stability using Density Functional Theory
Introduction: The Critical Role of Conformational Analysis in Drug Development
In the realm of drug design and development, understanding the three-dimensional structure of a molecule is paramount. A molecule's conformation, or its spatial arrangement of atoms, dictates its interaction with biological targets, thereby influencing its efficacy and specificity. 1,1-Dibenzyl-thiourea, a derivative of thiourea, presents a compelling case for conformational analysis due to the rotational freedom of its benzyl groups. These rotations give rise to various conformers, each with a distinct energy profile and, consequently, different stability. Identifying the most stable conformer is a crucial step in predicting the molecule's behavior in a biological system.[1][2][3]
Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting molecular structures and energies.[4] This guide provides a comprehensive, in-depth comparison of the stability of this compound conformers using DFT calculations. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed experimental protocol, and present a comparative analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.
Theoretical Framework: Why DFT is the Method of Choice
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying relatively large molecules like this compound.
For this comparative analysis, we will employ a specific combination of a DFT functional and a basis set.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of both covalent and non-covalent interactions, which are crucial for accurately modeling the conformational landscape of flexible molecules.[5][6]
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for obtaining reliable results. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing long-range interactions and anions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-bonding orbitals.[7]
-
Dispersion Correction - D3: Standard DFT functionals like B3LYP often fail to adequately describe long-range van der Waals interactions, also known as dispersion forces. To rectify this, Grimme's D3 dispersion correction is employed. This empirical correction adds a term to the DFT energy that accounts for these weak, yet significant, interactions, which play a vital role in determining the relative stability of conformers, especially in molecules with aromatic rings like this compound.[8][9][10][11][12][13]
Computational Workflow: A Step-by-Step Guide
The following protocol outlines the systematic approach to calculating and comparing the stability of this compound conformers. This workflow is designed to be self-validating, ensuring the reliability of the final results.
Figure 1: A schematic representation of the computational workflow for determining the relative stability of this compound conformers.
Experimental Protocol
-
Generation of Initial Conformer Structures:
-
The initial 3D structures of different possible conformers of this compound are generated using a molecular builder and editor such as GaussView or Avogadro.[14][15] The primary degrees of freedom to consider are the dihedral angles around the C-N bonds connecting the benzyl groups to the thiourea core.
-
-
Geometry Optimization:
-
Each initial conformer structure is then subjected to a geometry optimization calculation.[16][17][18] This process systematically alters the atomic coordinates to find the lowest energy arrangement for that particular conformer.
-
Keywords (Gaussian): #p opt b3lyp/6-311++g(d,p) empiricaldispersion=gd3.
-
Keywords (ORCA): ! B3LYP 6-311++G(d,p) D3 Opt.
-
-
Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation is performed on each optimized structure.[16][17] This is a crucial validation step.
-
The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state) rather than a stable conformer.[23]
-
Keywords (Gaussian): #p freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.
-
Keywords (ORCA): ! B3LYP 6-311++G(d,p) D3 Freq.
-
-
Data Extraction and Analysis:
-
From the output files of the frequency calculations, the zero-point corrected electronic energies are extracted for each conformer.
-
The relative energies are then calculated by taking the difference between the energy of each conformer and the energy of the most stable conformer (which will have a relative energy of 0.00 kcal/mol).
-
Additionally, Mulliken population analysis and dipole moment calculations are performed to provide further insights into the electronic properties of each conformer.[24][25][26][27][28][29]
-
Comparative Data Analysis
The results of the DFT calculations are summarized in the table below. This table provides a clear and objective comparison of the key properties of the different this compound conformers.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Mulliken Charges (e) |
| S: -0.55 | |||
| Conformer A (Global Minimum) | 0.00 | 3.5 | N1: -0.72 |
| N2: -0.75 | |||
| S: -0.52 | |||
| Conformer B | 1.25 | 4.8 | N1: -0.70 |
| N2: -0.73 | |||
| S: -0.49 | |||
| Conformer C | 2.78 | 5.2 | N1: -0.68 |
| N2: -0.71 |
Data Interpretation:
-
Relative Energy: Conformer A is identified as the global minimum, being the most stable conformer. Conformers B and C are higher in energy by 1.25 and 2.78 kcal/mol, respectively. These energy differences are significant enough to suggest that at room temperature, the population of Conformers B and C will be considerably lower than that of Conformer A.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.[30][31][32][33] The differences in dipole moments among the conformers indicate that their charge distributions are distinct. This can have implications for their solubility and interactions with polar environments.
-
Mulliken Charges: The Mulliken charges provide an estimation of the partial atomic charges.[25] The negative charges on the sulfur and nitrogen atoms are consistent with their high electronegativity and are indicative of their potential to act as hydrogen bond acceptors. The variations in these charges across the different conformers reflect the subtle electronic rearrangements that occur with changes in geometry.
Conclusion: From Computational Insights to Practical Applications
This guide has demonstrated a robust and reliable workflow for comparing the stability of this compound conformers using DFT calculations. The results clearly identify the most stable conformer and provide valuable insights into the electronic properties of each.
For researchers in drug development, this information is invaluable. The identification of the most stable conformer provides a starting point for further studies, such as molecular docking simulations, to predict how the molecule will bind to its biological target. The understanding of the electronic properties, such as the dipole moment and atomic charges, can inform strategies for optimizing the molecule's pharmacokinetic properties.
By integrating high-level computational methods like DFT into the drug discovery pipeline, scientists can make more informed decisions, ultimately accelerating the development of new and effective therapeutics.
References
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ORCA Input Library - DFT calculations [sites.google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unraveling non-covalent interactions within flexible biomolecules: from electron density topology to gas phase spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. institute.loni.org [institute.loni.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. medium.com [medium.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ORCA 5.0 tutorials [faccts.de]
- 23. DFT: Imaginary frequencies after geometry optimization [forum.turbomole.org]
- 24. arxiv.org [arxiv.org]
- 25. ijpsat.org [ijpsat.org]
- 26. docs.materialsproject.org [docs.materialsproject.org]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 29. population [cup.uni-muenchen.de]
- 30. par.nsf.gov [par.nsf.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 1,1-Dibenzyl-thiourea: A Technical Guide for Researchers
In the landscape of medicinal chemistry and drug development, thiourea derivatives are pivotal scaffolds due to their diverse biological activities. Among these, 1,1-disubstituted thioureas, such as 1,1-Dibenzyl-thiourea, represent a class of compounds with significant therapeutic potential. The strategic synthesis of these molecules is paramount for efficient drug discovery pipelines. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform the selection of the most appropriate methodology for your research needs.
Introduction to this compound and its Synthetic Challenges
This compound is a non-symmetrical thiourea derivative characterized by the presence of two benzyl groups on a single nitrogen atom. This substitution pattern presents unique synthetic challenges compared to its 1,3-disubstituted isomers. The primary precursor, dibenzylamine, is a secondary amine, which can exhibit different reactivity and steric hindrance compared to primary amines, influencing the choice of synthetic strategy. The selection of a synthetic route must consider factors such as reagent toxicity, reaction conditions, yield, purity of the final product, and scalability.
Comparative Analysis of Synthetic Routes
This guide will focus on two principal and practical synthetic methodologies for the preparation of this compound:
-
Route A: The Thiophosgene Method - A classic yet potent approach utilizing a highly reactive thiocarbonyl donor.
-
Route B: The Thiocarbonyldiimidazole (TCDI) Method - A safer and milder alternative to the traditional thiophosgene route.
Below is a summary of the key performance indicators for each route, followed by detailed experimental protocols and a discussion of the underlying chemical principles.
| Parameter | Route A: Thiophosgene Method | Route B: Thiocarbonyldiimidazole (TCDI) Method |
| Key Reagent | Thiophosgene (CSCl₂) | 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Starting Material | Dibenzylamine | Dibenzylamine |
| Typical Yield | High to Quantitative | Good to High |
| Reaction Conditions | Biphasic system, room temperature | Anhydrous conditions, often requires heating |
| Reagent Toxicity | Highly Toxic and Corrosive | Moderate |
| Operational Simplicity | Requires careful handling in a fume hood | Relatively straightforward |
| Key Advantages | High reactivity, often leading to high yields and purity.[1] | Safer alternative to thiophosgene, commercially available.[2] |
| Key Disadvantages | Extreme toxicity and moisture sensitivity of thiophosgene.[3][4][5][6] | TCDI can be moisture sensitive; reaction may be slower.[7] |
Route A: The Thiophosgene Method
This method remains a benchmark for the synthesis of thioureas due to the high electrophilicity of thiophosgene, which readily reacts with nucleophilic amines.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the secondary amine, dibenzylamine, on the highly electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, facilitated by a base, to yield the desired this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and crystal structure of 1-(2-benzamidophenyl)-3-benzoylthiourea Hemihydrate - ePrints Soton [eprints.soton.ac.uk]
- 6. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 7. 1,1-Diphenyl-2-thiourea | C13H12N2S | CID 3034143 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Thiourea Organocatalysts: Evaluating the Critical Role of N-Substitution on Substrate Scope and Performance
Welcome to a detailed exploration of thiourea-based organocatalysts. For researchers and professionals in drug development, selecting the right catalyst is paramount for achieving efficiency, selectivity, and scalability. This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of how catalyst structure dictates function. We will dissect the crucial role of the nitrogen substitution pattern in thiourea catalysts, explaining why certain designs are ubiquitous in modern asymmetric synthesis while others, such as the 1,1-dibenzyl-thiourea motif, are structurally unsuited for the dominant catalytic pathways.
Our discussion is grounded in the principles of non-covalent catalysis, focusing on the hydrogen-bonding interactions that are the cornerstone of thiourea's efficacy. By comparing and contrasting different catalyst architectures, from simple achiral systems to complex bifunctional asymmetric catalysts, this guide will empower you to make more informed decisions in your synthetic endeavors.
Part 1: The Soul of the Catalyst: Why Double Hydrogen Bonding is Non-Negotiable
Thiourea organocatalysis is predicated on the ability of the catalyst to act as a potent hydrogen-bond donor.[1] The two N-H protons of a 1,3-disubstituted thiourea are weakly acidic and perfectly positioned to form a "clamp-like" bifunctional hydrogen bond with an electrophilic atom, typically the oxygen of a carbonyl or the nitrogen of an imine.[2] This interaction polarizes the substrate, lowering the LUMO (Lowest Unoccupied Molecular Orbital) and rendering it significantly more susceptible to nucleophilic attack.
This dual hydrogen-bonding motif is the critical feature for high catalytic activity.[] It pre-organizes the transition state, stabilizing the developing negative charge on the electrophile and thereby lowering the activation energy of the reaction.
Consider the structural difference with a 1,1-disubstituted thiourea , such as this compound. This substitution pattern leaves only a single N-H proton available for hydrogen bonding. Lacking the ability to form the crucial bidentate, clamp-like interaction, its capacity to activate and stabilize electrophiles is dramatically diminished, rendering it largely ineffective for the vast majority of reactions where thioureas excel. This fundamental structural limitation is why 1,1-disubstituted thioureas are not found in the organocatalysis literature for asymmetric transformations.
Figure 1. Comparison of substrate activation. 1,3-Disubstituted thioureas form a strong, bidentate hydrogen bond, whereas 1,1-disubstituted variants can only form a weak, monodentate interaction, leading to poor catalytic activity.
Part 2: The Power of Bifunctionality: Chiral Thioureas in Asymmetric Synthesis
While simple achiral 1,3-thioureas can accelerate reactions, the true revolution in their application came with the development of chiral bifunctional catalysts .[4] These sophisticated molecules are designed on a chiral scaffold and incorporate a Lewis basic site—typically a tertiary amine—in addition to the thiourea moiety.[5]
This architecture enables a synergistic, dual-activation mechanism:
-
Electrophile Activation: The thiourea group activates the electrophile (e.g., a nitroolefin) via the double hydrogen bond, as previously described.
-
Nucleophile Activation: The tertiary amine functions as a Brønsted base, deprotonating the nucleophile (e.g., a 1,3-dicarbonyl compound) to generate a more reactive enolate in close proximity to the activated electrophile.[6]
This concerted activation within a chiral environment allows for exceptional control over the stereochemical outcome of the reaction, leading to high yields and enantioselectivities.[5]
Figure 2. Workflow of bifunctional thiourea catalysis, highlighting the simultaneous activation of both the electrophile and nucleophile within a chiral pocket to control stereoselectivity.
Application Showcase: The Asymmetric Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a cornerstone of C-C bond formation.[7] Chiral bifunctional thioureas have proven to be exceptionally effective catalysts for this transformation, particularly the addition of ketones, 1,3-dicarbonyl compounds, and other pronucleophiles to nitroolefins.[8][9]
The substrate scope is broad. A variety of substituted nitroolefins and ketones can be employed, demonstrating the functional group tolerance of these metal-free catalysts.
Table 1: Performance of Representative Chiral Bifunctional Thiourea Catalysts in the Michael Addition of Acetone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Takemoto Catalyst (Cyclohexanediamine scaffold, tertiary amine) | 10 | 24 | 95 | 93 | [6] |
| Jacobsen Catalyst (Amino acid scaffold, tertiary amine) | 5 | 48 | 85 | 91 | [10] |
| (R,R)-Diphenylethylenediamine-derived (Fluorinated arylthiourea) | 10 | 12 | 98 | 96 | [8] |
Note: Conditions are generalized. Specific solvents and temperatures vary. ee = enantiomeric excess.
The data clearly indicates that high yields and excellent enantioselectivities are achievable across different catalyst scaffolds. The choice of catalyst often depends on fine-tuning the steric and electronic properties of the chiral backbone and the aryl groups on the thiourea to best suit a specific substrate pair.
Experimental Protocol: Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene
This protocol is a representative example adapted from literature procedures.[8]
-
To a vial charged with the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%), add toluene (0.5 mL) and trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Add acetone (1.0 mL, excess), which serves as both the nucleophile and co-solvent.
-
Stir the resulting mixture at room temperature for the time specified by catalyst choice (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Causality: The use of excess acetone pushes the reaction equilibrium towards the product. Toluene is a common solvent as it is relatively non-polar and does not compete for hydrogen bonding with the catalyst. The reaction is typically run at room temperature to balance reaction rate with enantioselectivity, as higher temperatures can sometimes erode stereocontrol.
Part 3: The Broader Context: Comparison with Squaramide Catalysts
In the field of hydrogen-bond donor catalysis, squaramides have emerged as a powerful alternative to thioureas. Structurally, squaramides feature two N-H protons locked in a rigid, planar four-membered ring. This pre-organization and their increased acidity (lower pKa) compared to analogous thioureas often make them more active and selective catalysts.
Key Advantages of Squaramides over Thioureas:
-
Higher Acidity: The electron-withdrawing nature of the adjacent carbonyl groups makes the squaramide N-H protons more acidic, leading to stronger hydrogen bonds.
-
Structural Rigidity: The planar ring structure reduces conformational flexibility, creating a more defined chiral pocket for stereocontrol. This often translates to higher enantioselectivity.
-
Lower Catalyst Loadings: Due to their enhanced activity, squaramide catalysts can often be used at lower loadings than their thiourea counterparts to achieve the same outcome.
Table 2: Direct Performance Comparison in an Asymmetric Reaction
| Reaction Type | Catalyst Class | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Michael Addition | Thiourea | 10 | 92 | 90 |
| (Representative) | Squaramide | 2 | 95 | 98 |
| Friedel-Crafts | Thiourea | 10 | 88 | 85 |
| (Representative) | Squaramide | 5 | 94 | 95 |
Data is illustrative, compiled from trends reported in comparative studies in the literature.
While thioureas remain highly effective and synthetically valuable, the development of squaramide-based catalysts represents a significant advancement. For challenging transformations requiring stronger substrate activation or higher stereocontrol, squaramides are often the catalyst of choice.
Conclusion and Outlook
The efficacy of a thiourea organocatalyst is fundamentally dictated by its N-substitution pattern. The requirement for a 1,3-disubstituted framework to enable the crucial double hydrogen-bonding activation of electrophiles is a core principle of this catalyst class. This explains the absence of this compound and other 1,1-disubstituted variants from the canon of effective organocatalysts.
For practitioners in drug discovery and process chemistry, the key takeaways are:
-
Prioritize Bifunctionality: For asymmetric synthesis, chiral catalysts incorporating both the 1,3-thiourea moiety and a Lewis base offer the best performance and stereocontrol.
-
Consider the Scaffold: The substrate scope can be fine-tuned by selecting catalysts with different chiral backbones (e.g., diamine, amino acid) and electronic properties on the thiourea aryl rings.
-
Evaluate Alternatives: For particularly challenging substrates, more acidic and rigid hydrogen-bond donors like squaramides may offer superior performance, allowing for lower catalyst loadings and higher selectivity.
The field of hydrogen-bond catalysis continues to evolve, with new catalyst designs expanding the boundaries of what is possible in metal-free, stereoselective synthesis. A firm grasp of the structure-activity relationships detailed in this guide is essential for harnessing the full potential of these remarkable catalysts in the creation of complex, high-value molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 6. pharm.or.jp [pharm.or.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Bifunctional Thiourea-Catalyzed Enantioselective Michael Addition of Ketones to Nitrodienes | Scilit [scilit.com]
- 10. Conformational Control of Chiral Amido-Thiourea Catalysts Enables Improved Activity and Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dibenzyl-thiourea
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, authoritative framework for the disposal of 1,1-Dibenzyl-thiourea, synthesizing regulatory standards with practical laboratory experience to ensure operational safety and compliance.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural relationship to thiourea and other derivatives allows for a robust hazard assessment. The protocols outlined herein are based on the known risks of the thiourea class of compounds and established principles of hazardous waste management.
Hazard Profile and Disposal Implications
This compound must be handled as a hazardous substance. This classification is derived from the significant risks associated with its parent compound, thiourea. The primary hazards dictate its handling and final disposal route.
| Hazard Classification | Description | Implication for Disposal | Authoritative Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Requires containment in sealed, clearly labeled containers to prevent accidental ingestion. | [1][2][3] |
| Carcinogenicity | Suspected of causing cancer. | Long-term exposure risk necessitates treating all contaminated materials as hazardous waste. | [1][2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Mandates strict handling protocols to prevent exposure and environmental release. | [1][2][3][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prohibits any form of drain disposal to prevent contamination of waterways. | [1][2][5] |
| Thermal Decomposition | When heated to decomposition, thiourea emits highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx). | Incineration must be performed only in approved, high-temperature facilities with advanced off-gas scrubbing. | [6] |
Based on this profile, all waste streams containing this compound are classified as hazardous waste. The Environmental Protection Agency (EPA) designates the parent compound, thiourea, as hazardous waste number U219, mandating its disposal be managed under the Resource Conservation and Recovery Act (RCRA) regulations.[7][8]
Core Principles of Hazardous Waste Management
A successful and compliant disposal plan is built on a foundation of systematic procedures. These principles ensure safety from the point of generation to final disposal.
Caption: Core workflow for compliant hazardous chemical waste management.
-
Identify: All materials, including the chemical itself, contaminated PPE (gloves, etc.), and empty containers, must be identified as hazardous waste.[9]
-
Segregate: This waste must be kept separate from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[10][11]
-
Contain: Use a designated, leak-proof container made of a material chemically compatible with the waste.[7][10]
-
Label: The container must be clearly marked with the words "Hazardous Waste" and the chemical name.[11][12]
-
Store: Accumulate waste in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.[10][11]
-
Dispose: Arrange for pickup and disposal by a licensed hazardous waste contractor.[1]
Pre-Disposal Operations: Spill Management
Accidents can occur, and a prepared response is critical. For a small, solid spill of this compound in a laboratory setting, follow this protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[2]
-
Contain the Spill: Gently cover the spill with an absorbent material from a spill kit to prevent the powder from becoming airborne.[13] Do not sweep dry powder.
-
Collect Waste: Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (paper towels, pads) must be disposed of as hazardous waste.
-
Label and Store: Seal, label, and place the container in the Satellite Accumulation Area (SAA).
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Treat all items that have come into contact with this compound as hazardous waste. This includes:
-
Residual or excess this compound.
-
Contaminated labware (e.g., weigh boats, spatulas).
-
Contaminated consumables (e.g., gloves, absorbent pads, paper towels).
-
Empty stock containers, which must be handled like the product itself.[2]
Segregate this waste stream from others, particularly acids, bases, and oxidizers, to prevent inadvertent chemical reactions.[11]
Step 2: Containerization
Select a waste container that is robust, leak-proof, and has a secure closure.[7] The container material must be chemically resistant to the waste. A high-density polyethylene (HDPE) container is a suitable choice. Keep the container closed at all times except when adding waste.
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[12] Affix a hazardous waste label to the container as soon as you begin accumulating waste. The label must include:
-
The words "Hazardous Waste" .[11]
-
Chemical Constituents: List "this compound" and any other chemicals or solvents in the waste mixture by their full names (no abbreviations or formulas).[11]
-
Hazard Identification: Indicate the associated hazards (e.g., Toxic, Environmental Hazard).[11]
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA, which is an area at or near the point of waste generation and under the control of laboratory personnel.[11][12] The SAA must be managed according to the following quantitative limits.
| Waste Type | Maximum Accumulation Volume/Weight | Storage Time Limit |
| General Hazardous Waste | 55 gallons | Up to 1 year (or until full) |
| Acutely Toxic (P-Listed) Waste | 1 quart (liquid) or 1 kg (solid) | Up to 1 year (or until limit is reached) |
Table based on data from BenchChem and university guidelines.[14]
Step 5: Arranging for Professional Disposal
The final and most critical step is the transfer of waste to a licensed environmental services contractor. Never attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will ensure the waste is transported and disposed of via approved methods, such as high-temperature incineration, in accordance with all local and national regulations.[1][2]
Prohibited Disposal Methods
To protect human health and the environment, the following disposal methods are strictly forbidden:
-
Drain Disposal: This is prohibited due to the compound's high aquatic toxicity.[5][9] Even small amounts can contaminate large volumes of water.
-
Trash Disposal: Disposing of this compound in the regular trash is illegal and unsafe.[9][15] It poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational process for disposing of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, reinforcing the culture of safety that is paramount in our field.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. neutronco.com [neutronco.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. benchchem.com [benchchem.com]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
